Sarsasapogenin

Catalog No.
S542511
CAS No.
126-19-2
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarsasapogenin

CAS Number

126-19-2

Product Name

Sarsasapogenin

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

GMBQZIIUCVWOCD-WWASVFFGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

epi-sarsasapogenin, epismilagenin, PYM 50028, PYM-50028, PYM50028, sarsaponin, sarsasapogenin, sarsasapogenin, (3beta,5alpha,25R)-isomer, sarsasapogenin, (3beta,5alpha,25S)-isomer, sarsasapogenin, (3beta,5beta)-isomer, sarsasapogenin, (3beta,5beta,25R)-isomer, sarsasapogenin, (3beta,5beta,25S)-isomer, smilagenin, tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Sarsasapogenin is 416.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of sapogenin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Sarsasapogenin: Phytochemistry & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin is a natural steroidal sapogenin with a spirostane structure and a 5β configuration between its A and B rings [1]. The table below summarizes its core chemical and pharmacological characteristics.

Property/Category Description
Systematic Name (5β,20β,22β,25S)-Spirostan-3β-ol [1]
Molecular Formula C27H44O3 [1]
Molecular Weight 416.64 g/mol [1]
Key Structural Features Four-ring steroid nucleus (A-D) with a fifth spiroketal ring (F); 5β configuration (A/B ring junction) [1].
Main Natural Source Primarily the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu); also found in other plants like Asparagus, Smilax, and Trillium species [1].
Reported Pharmacological Activities Anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, neuroprotective, and potential treatment for precocious puberty [1].

Biosynthetic Framework and Research Techniques

This compound is classified as a C27 sterol, placing its biosynthesis within the broader pathway of plant sterols and steroidal saponins [2]. The following diagram outlines the established early-stage pathway and key research methods for its investigation.

G cluster_0 General Plant Sterol Pathway cluster_1 This compound Pathway (Putative) cluster_2 Research Approaches for Elucidation AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) AcetylCoA->MVA IPP Isopentenyl PP (IPP) MVA->IPP Squalene Squalene IPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS LAS Lanosterol (LAS) Oxidosqualene->LAS LAS Cholesterol Cholesterol (C27) Cholesterol_S Cholesterol (C27) Cycloartenol->Cholesterol Multiple Steps Unknown ? Unknown Tailoring Steps (CYPs, SDRs, etc.) Cholesterol_S->Unknown This compound This compound Unknown->this compound MultiOmics Multi-Omics Integration (Genomics, Transcriptomics) Unknown->MultiOmics Elucidate Isotope Isotope Tracer Studies Unknown->Isotope Elucidate Enzyme Enzyme Functional Characterization Unknown->Enzyme Elucidate

Current understanding of this compound biosynthesis begins with the universal sterol pathway, but the specific tailoring steps from cholesterol remain unknown and are an active area of research. [3] [1] [2]

  • Key Biosynthetic Enzymes: The pathway involves Cycloartenol Synthase (CAS), which catalyzes the first dedicated step in plant sterol formation [3]. Sterol Side Chain Reductase 2 (SSR2) is crucial for directing the pathway toward C27 sterols like cholesterol [3] [2]. The final steps are believed to be carried out by Cytochrome P450s (CYPs) and other tailoring enzymes, though the specific ones for this compound are not yet confirmed [2].

Experimental Workflow for Pathway Investigation

For researchers aiming to elucidate the complete biosynthetic pathway, the following integrated experimental approach is recommended based on current methodologies [2].

Experimental Stage Objective Key Techniques & Considerations
1. Gene Discovery Identify candidate genes encoding biosynthetic enzymes. Genomics/Transcriptomics: Sequence the genome and/or transcriptome of a this compound-producing plant (e.g., A. asphodeloides). Focus on identifying OSCs (like CAS), SSRs, SMTs, and, most critically, CYPs expressed in relevant tissues [2].
2. Enzyme Characterization Validate the function of candidate enzymes in vitro. Heterologous Expression: Express candidate genes in systems like E. coli or yeast. In vitro Assays: Incubate the purified enzyme with a suspected substrate (e.g., cholesterol) and co-factors (NADPH for CYPs). Analyze products using LC-MS/MS and NMR to confirm structural identity [3] [2].
3. Pathway Verification Confirm the sequence of the pathway in planta. Isotope Tracing: Feed plants or tissue cultures with 13C-labeled precursors (e.g., acetate or cholesterol) and track the incorporation of the label into this compound and proposed intermediates using MS. Gene Silencing: Use RNAi or CRISPR to knock down candidate genes and observe the reduction in this compound and accumulation of potential pathway intermediates [3] [2].

Research Outlook and Challenges

While this compound shows significant pharmacological promise, its development into a drug faces hurdles. The incomplete understanding of its biosynthesis is a major bottleneck for the sustainable production of this compound and its analogs [1] [2]. Future research should prioritize:

  • Elucidating the Late Hydroxylation and Cyclization Steps: Identifying the specific CYPs that modify the cholesterol backbone to form the spiroketal E and F rings is the most critical next step [2].
  • Identifying the Glycosyltransferases: this compound often accumulates as saponin glycosides in plants; understanding glycosylation is key to manipulating the production of desired metabolites [1] [2].
  • Synthetic Biology: Once the pathway genes are identified, engineering microbial hosts (yeast) for fermentative production could overcome the limitations of plant extraction [2].

References

phytochemistry of sarsasapogenin steroidal sapogenin

Author: Smolecule Technical Support Team. Date: February 2026

Chemistry and Structural Characteristics

Sarsasapogenin is a spirostane-type steroidal sapogenin characterized by a six-ring (A–F) structure and a 5β configuration between rings A and B [1] [2].

  • Molecular Formula: C₂₇H₄₄O₃ [1] [2]
  • Molecular Weight: 416.64 g/mol (based on [M+H]+ ion at m/z 417.34) [1] [2]

The table below summarizes key spectral data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].

Carbon Number δ¹³C (ppm) δ¹H (ppm) and Multiplicity
3 67.2 4.10 (br. s)
16 81.2 4.40 (td, J = 7.9, 7.3, 6.2 Hz)
18 16.2 0.75 (s)
19 24.1 0.97 (s)
21 14.5 0.98 (d, J = 6.2 Hz)
26 65.3 3.94 (dd, J = 11.0, 2.8 Hz), 3.29 (d, J = 10.9 Hz)
27 16.6 1.07 (d, J = 7.4 Hz)

Infrared (IR) Spectroscopy shows characteristic absorption bands for the -OH group (3407 cm⁻¹), -C-H bonds (2931, 1449, 1378 cm⁻¹), and C-O groups (1069 cm⁻¹) [1] [2].

Natural Sources and Isolation

This compound is found in several plant families. The primary commercial source is the rhizome of Anemarrhena asphodeloides Bunge (Asparagaceae) [1].

Plant Family Genus Example Species
Asparagaceae Anemarrhena Anemarrhena asphodeloides
Asparagus Asparagus racemosus
Yucca Yucca schidigera
Smilacaceae Smilax Smilax china
Nartheciaceae Narthecium Narthecium ossifragum
Ranunculaceae Helleborus Helleborus niger

A standard isolation protocol from Anemarrhena asphodeloides rhizomes is as follows [1] [2]:

Start Dry powdered rhizome (1 kg) Step1 Extraction with 20L of 95% ethanol at 70°C for 4 hours Start->Step1 Step2 Concentrate extract using rotary evaporator Step1->Step2 Step3 Column chromatography on macroporous resin Elute with 10%, 30%, 50%, 90% ethanol Step2->Step3 Step4 Concentrate 90% ethanol fraction Step3->Step4 Step5 Acid hydrolysis with equal volume of 10% HCl at 50°C for 2 hours Step4->Step5 Step6 Concentrate hydrolysate Step5->Step6 Step7 Dissolve in absolute ethanol, decolorize with activated carbon for 30 min Step6->Step7 Step8 Filter and crystallize at room temperature Step7->Step8 End This compound (white acicular crystals, 0.46% yield) Step8->End

Pharmacological Activities and Mechanisms

Research indicates this compound has multiple pharmacological properties:

  • Antidiabetic and Kidney Protective Effects: Attenuates diabetic nephropathy by inhibiting the AGE-RAGE interaction and the NLRP3 inflammasome, reducing albuminuria and kidney fibrosis [3]. It also restores podocyte autophagy by targeting the GSK3β signaling pathway [3].
  • Neuroprotective and Anti-Alzheimer's Potential: Shows Aβ-aggregation inhibitory activity. Derivatives, particularly this compound-triazolyl hybrids, have demonstrated enhanced potency in inhibiting Aβ-aggregation, a key process in Alzheimer's disease [3].
  • Anticancer Activity: Investigated for antitumor properties, though specific mechanistic pathways for this compound require further elucidation [1] [2].
  • Anti-inflammatory and Anti-osteoporotic Effects: Reported to have anti-inflammatory activity and can promote the proliferation and mineralization of osteoblasts while inhibiting the generation of osteoclasts [1] [3].
  • Antidepressant Activity: Acts as an antidepressant by increasing noradrenaline and serotonin levels in the hypothalamus and hippocampus [3].

Drug Development Considerations

While promising, translating this compound into a therapeutic drug faces challenges [1] [2]:

  • Pharmacokinetics and Bioavailability: Like many saponins, it may suffer from low bioavailability, a common bottleneck for natural products [4].
  • Structural Modification: Creating derivatives (e.g., with triazole or carbamate groups) is a key strategy to enhance potency and improve drug-like properties [3].
  • Comprehensive Studies: More extensive preclinical studies, clinical trials, drug delivery optimization, and evaluation of synergistic effects with other drugs are necessary [1] [2].

References

Pharmacological Activities Linked to the 5β Configuration

Author: Smolecule Technical Support Team. Date: February 2026

The 5β configuration is directly linked to several of sarsasapogenin's most promising biological activities. The following table details these activities and their proposed mechanisms of action.

Pharmacological Activity Key Findings & Proposed Mechanisms Experimental Models Citations
Neuroprotection & Alzheimer's Disease Halts decline of muscarinic acetylcholine receptors (mAChRs) in brain; improves memory. Animal models of Alzheimer's disease [1] [2]
Antidiabetic Effects Lowers blood sugar and reverses diabetic weight gain. Mice with a mutant diabetes gene (db/db) [1] [2]
Otoprotection Alleviates cisplatin-induced oxidative stress, inhibits apoptosis and ferroptosis. HEI-OC1 cells, mouse cochlear explants, C57BL/6J mice [3] [4]
Anti-inflammatory & Antioxidant Reduces proinflammatory mediators (NO, PGE2) and oxidative stress. Macrophages, rat model of ulcerative colitis [5] [3] [4]
Melanogenesis Induction Increases melanin synthesis by stimulating tyrosinase and MITF protein expression. Murine melanocyte melan-a cells [6]

The mechanism by which this compound protects against cisplatin-induced hearing loss illustrates how its antioxidant properties, potentially influenced by its structure, lead to a specific therapeutic outcome:

G Cisplatin Cisplatin OxidativeStress Oxidative Stress (ROS Production) Cisplatin->OxidativeStress MitochondrialDysfunction MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction Ferroptosis Ferroptosis OxidativeStress->Ferroptosis Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis HairCellDeath Hair Cell Death & Hearing Loss Apoptosis->HairCellDeath Ferroptosis->HairCellDeath This compound This compound Attenuates Attenuates This compound->Attenuates Inhibits Inhibits This compound->Inhibits Protects Protects Against This compound->Protects Attenuates->OxidativeStress Inhibits->Apoptosis Inhibits->Ferroptosis Protects->HairCellDeath

Mechanism of this compound protection against cisplatin-induced ototoxicity.

Technical Data & Experimental Protocols

For researchers, the specific stereochemistry of this compound is confirmed through analytical techniques, and its investigation often relies on established in vitro and in vivo models.

Analytical Chemistry & Identification

The 5β configuration and other stereocenters of this compound can be characterized using the following data [5]:

Technique Key Identifiers for this compound
Mass Spectrometry (ESI-MS) Molecular ion [M+H]+ at m/z 417.34 (C27H44O3)
Infrared (IR) Spectroscopy Peaks at ~3407 cm⁻¹ (O-H), ~2931 cm⁻¹ (C-H), ~1069 cm⁻¹ (C-O)

| Proton NMR (¹H-NMR) | H-3 proton: δ 4.10 (broad singlet) H-26 methylene protons: δ 3.94 (dd) and 3.29 (d) H-16 proton: δ 4.40 (td) | | Carbon-13 NMR (¹³C-NMR) | C-3: δ 67.2; C-16: δ 81.2; C-22: δ 109.9; C-26: δ 65.3 |

Key Experimental Models and Protocols

1. In Vitro Cell Viability and Apoptosis Assay (Otoprotection Study) [3] [4]

  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.
  • Culture Conditions: High-glucose DMEM, 10% FBS, 33°C, 10% CO₂.
  • Treatment: Cells are pre-treated with this compound (e.g., 1-10 µM) before co-incubation with cisplatin.
  • Viability Assay: Cell Counting Kit-8 (CCK-8) used to measure cell viability.
  • Apoptosis Assay: Flow cytometry to quantify apoptotic cells.
  • Mechanistic Analysis: Western blot for apoptosis markers (e.g., cleaved caspase-3) and ferroptosis markers (e.g., GPX4).

2. In Vivo Auditory Function Assessment (Otoprotection Study) [3] [4]

  • Animals: Male C57BL/6J mice.
  • Treatment Groups: Control, Cisplatin-only, Cisplatin + this compound.
  • Auditory Testing: Auditory Brainstem Response (ABR) measurements are performed before and after treatment to determine hearing threshold shifts.
  • Tissue Analysis: Cochleae are harvested, and hair cell survival is quantified by immunostaining for myosin-VIIa.

3. Isolation and Hydrolysis from Plant Material [5] [7] The following workflow outlines a standard protocol for isolating this compound from its plant source, Anemarrhena asphodeloides:

G Start Dried Plant Root Powder Step1 Extraction with 95% Ethanol (70°C, 4 hours) Start->Step1 Step2 Concentrate Extract (Rotary Evaporator) Step1->Step2 Step3 Fractionate on Macroporous Resin (Elute with 10%-90% Ethanol) Step2->Step3 Step4 Collect 90% Ethanol Fraction Step3->Step4 Step5 Acid Hydrolysis (10% HCl, 50°C, 2 hours) Step4->Step5 Step6 Decolorize with Activated Carbon Step5->Step6 Step7 Recrystallize from Ethanol Step6->Step7 End Pure this compound (White acicular crystals) Step7->End

General workflow for isolating this compound from plant material.

Future Research and Development

Despite its promise, several challenges must be addressed to translate this compound into a clinical drug [5] [8]:

  • Comprehensive Preclinical Studies: More detailed investigation into its in vivo metabolism, pharmacokinetics, and potential adverse effects is needed.
  • Clinical Trials: No clinical trial data is currently available; human safety and efficacy remain unknown.
  • Drug Delivery & Formulation: Developing suitable delivery systems to improve its bioavailability and targeting is crucial.
  • Synthetic Derivatives: Exploring structural modifications could enhance its potency, selectivity, and drug-like properties.

References

Sarsasapogenin NMR Spectroscopy Data

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key proton (¹H) and carbon (¹³C) NMR assignments for Sarsasapogenin, as reported in a 2022 review article [1] [2]. The data is typically obtained in CDCl₃ (deuterated chloroform) solution.

Table 1: ¹H NMR Data (400 MHz) [1] [2]

Proton δ (ppm) Multiplicity (J in Hz)
H-3 4.10 broad singlet
H-16 4.40 triplet of doublets (td, J = 7.9, 7.3, 6.2)
H-26a 3.94 doublet of doublets (dd, J = 11.0, 2.8)
H-26b 3.29 doublet (d, J = 10.9)
H-18 (CH₃) 0.75 singlet
H-19 (CH₃) 0.97 singlet
H-21 (CH₃) 0.98 doublet (d, J = 6.2)
H-27 (CH₃) 1.07 doublet (d, J = 7.4)

Table 2: ¹³C NMR Data [1] [2]

Carbon δ (ppm) Carbon δ (ppm)
C-3 67.2 C-18 16.2
C-16 81.2 C-19 24.1
C-22 109.9 C-21 14.5
C-26 65.3 C-27 16.6

Experimental Context and Workflow

The NMR data for this compound is characterized using a standard experimental workflow. The following diagram outlines the key steps from compound isolation to structure confirmation.

G Start Plant Material Extraction (Anemarrhena asphodeloides) A Isolation & Hydrolysis Start->A B Purification (Column Chromatography, Recrystallization) A->B C NMR Sample Preparation (Dissolve in CDCl₃) B->C D Data Acquisition (¹H, ¹³C, 2D Experiments) C->D E Structure Elucidation (Signal Assignment) D->E End Confirmed this compound Structure E->End

Overview of the process from plant extraction to NMR-based structure confirmation.

  • Sample Origin and Preparation: this compound is a steroidal sapogenin primarily isolated from the rhizomes of Anemarrhena asphodeloides Bunge [1] [2]. A common isolation method involves ethanol extraction of dried plant powder, followed by acid hydrolysis of the saponin fractions and final purification using recrystallization from absolute ethanol to obtain white acicular crystals [1] [2].
  • Spectroscopic Techniques: The structure elucidation of this compound relies on a combination of 1D and 2D NMR experiments [1]. The assignments are confirmed through DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH₃, CH₂, CH, and quaternary carbon groups. 2D experiments like HMQC (Heteronuclear Multiple Quantum Coherence, for direct ¹H-¹³C correlations) and HMBC (Heteronuclear Multiple Bond Correlation, for long-range ¹H-¹³C connections) are crucial for unambiguous signal assignment [1].
  • Mass Spectrometry Correlation: The NMR data is corroborated by mass spectrometry. This compound shows a molecular ion peak at m/z 417.34 [M + H]⁺ in ESI-MS, corresponding to its molecular formula C₂₇H₄₄O₃ [1].

Additional Spectral Resources

For researchers seeking raw spectral data or visual references, the Natural Product Magnetic Resonance Database (NP-MRD) provides simulated ¹H and ¹³C NMR spectra for this compound across a range of frequencies (from 100 MHz to 1000 MHz) [3]. This can be invaluable for spectrum prediction and comparison.

Research Applications & Pharmacological Context

This compound is a molecule of significant pharmacological interest. Its NMR characterization is a fundamental step in research aimed at developing new therapies.

  • Key Pharmacological Activities: Recent studies highlight its anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective activities [1] [4]. It is also investigated for its potential in treating atherosclerosis [4].
  • Mechanism of Action: The compound exerts its effects through multiple cellular pathways. The diagram below illustrates two key mechanisms identified in recent studies.

G cluster_path1 Anti-inflammatory Pathway cluster_path2 Atheroprotective Pathway (in VSMCs) Stimulus Inflammatory Stimulus (e.g., LPS) A1 Inhibition of p38 & JNK Phosphorylation Stimulus->A1 Sar This compound Treatment Sar->A1 Inhibits B2 Downregulation of STIM1/Orai Signaling Sar->B2 Inhibits A2 Suppression of NF-κB Activation A1->A2 A3 Reduced expression of COX-2, iNOS, TNF-α A2->A3 A4 Decreased inflammation A3->A4 B1 Oxidized LDL (ox-LDL) B1->B2 B3 Inhibition of proliferation, migration, and invasion B2->B3 B4 Protection against Atherosclerosis B3->B4

This compound inhibits inflammatory and atherosclerosis pathways by targeting key signaling molecules.

References

HPTLC Application Notes for Sarsasapogenin Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Sarsasapogenin is a natural steroidal sapogenin found in various plant species, including those from the Asparagus and Anemarrhena genera. Its quantification is crucial for the quality control of herbal medicines and for supporting further pharmacological studies. HPTLC is a robust, cost-effective, and high-throughput technique ideal for this application [1] [2]. The following protocol and data are adapted from a recent 2024 study that conducted a comparative analysis of ten Asparagus species [3] [4].

Materials and Methods

Sample Preparation
  • Plant Material: Roots or cladodes of Asparagus species should be dried and ground into a fine powder.
  • Extraction: The steroidal saponins are extracted from the plant material using 70% aqueous ethanol.
  • Acid Hydrolysis: To convert the saponins into the aglycone this compound, the extract is hydrolyzed. A typical protocol involves refluxing with 36 mL of 2M hydrochloric acid for 3 hours. The hydrolysis product is then extracted with an organic solvent like chloroform for analysis [1].
  • Standard Solution: Prepare a standard solution of pure this compound in a suitable solvent like methanol for calibration.
Instrumentation and Chromatographic Conditions

The following table summarizes the key parameters for a validated HPTLC method.

Table 1: Validated HPTLC Method Parameters for this compound

Parameter Specification
Stationary Phase HPTLC plates pre-coated with Silica gel 60 F₂₅₄ [2]
Sample Application 5-10 µL of standard/sample, applied as a band with a Linomat automatic applicator (e.g., 6 mm band width) [2]
Mobile Phase Optimized via Central Composite Design; specific ratio depends on the full method development [5]
Development Chamber Twin-trough glass chamber, pre-saturated with mobile phase for 20 minutes [2]
Development Distance 8 cm [2]
Detection & Quantification Densitometric scanning in reflectance-absorbance mode at 230 nm [2]
R_f Value ~0.60 (for this compound, when analyzed alongside diosgenin which has an R_f of ~0.49) [1]

Experimental Results and Quantitative Data

A 2024 study applied a validated HPTLC method to quantify this compound in various Asparagus species. The quantitative findings are summarized below.

Table 2: this compound Content in Asparagus Species (mg/g Dry Weight) [3] [4]

Species Plant Part This compound Content (mg/g ± SD)
A. racemosus Cladodes 11.20 ± 0.025
A. officinalis Roots 5.95 ± 0.024
A. adscendens Roots 4.68 ± 0.015 (Shatavarin IV)
A. densiflorus Cladodes 6.72 ± 0.02 (Shatavarin IV)
A. falcatus - Highest for β-sitosterol & lupeol

Key Findings:

  • The cladodes (flattened stems) of A. racemosus contained the highest concentration of this compound among the ten species studied [3].
  • The roots of A. officinalis (garden asparagus) also showed a significant amount of this compound [3] [4].
  • The study concluded that species like A. adscendens and A. densiflorus are also rich sources of valuable secondary metabolites, comparable to the commercially important A. officinalis [3].
Method Validation

The HPTLC method should be validated as per ICH guidelines. Key parameters include [2]:

  • Linearity: A linear calibration curve should be established over a defined concentration range (e.g., 200-1200 ng/band for other compounds) with a correlation coefficient (r) of >0.995.
  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day), expressed as % Relative Standard Deviation (%RSD). A value below 2% is generally acceptable.
  • Accuracy: Assessed via recovery studies, typically yielding recoveries between 98-102%.
  • Robustness: The method's resilience is tested by making small, deliberate changes to parameters like mobile phase composition (±0.1 mL), development distance, and chamber saturation time.
  • LOD and LOQ: The Limit of Detection and Limit of Quantification are calculated based on the standard calibration curve.

HPTLC Workflow for this compound

The following diagram illustrates the complete experimental workflow from sample preparation to quantification.

Start Start: Plant Material SP1 Dry and Powder Start->SP1 SP2 Extract with 70% Ethanol SP1->SP2 SP3 Acid Hydrolysis (2M HCl, 3h reflux) SP2->SP3 SP4 Chloroform Extraction SP3->SP4 SampleReady Sample Solution Ready SP4->SampleReady HPTLC1 Apply to HPTLC Plate SampleReady->HPTLC1 HPTLC2 Develop in Chamber (Mobile Phase) HPTLC1->HPTLC2 HPTLC3 Dry Plate HPTLC2->HPTLC3 HPTLC4 Scan with Densitometer (230 nm) HPTLC3->HPTLC4 Analysis1 Identify Band via Rf Value HPTLC4->Analysis1 Analysis2 Quantify via Calibration Curve Analysis1->Analysis2 End Result: this compound Content Analysis2->End

Discussion and Protocol Notes

  • Method Optimization: The use of experimental design (e.g., Central Composite Design) is highly recommended for efficiently optimizing critical method parameters like the mobile phase ratio and the time from spotting to chromatography, which enhances reproducibility [5].
  • Specificity: The Rf value of this compound (~0.6) is distinct from that of diosgenin (~0.49), allowing for their simultaneous analysis in a single run if needed [1].
  • Analytical Flexibility: HPTLC allows for the parallel processing of multiple samples on the same plate, significantly reducing analysis time and solvent consumption compared to other chromatographic methods, making it excellent for screening [2].

References

Comprehensive Application Notes: Isolation and Purification of Sarsasapogenin from Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sarsasapogenin and Its Pharmaceutical Significance

This compound is a natural steroidal sapogenin molecule primarily obtained from the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu), a plant used traditionally in Chinese medicine for treating febrile diseases, cough, polydipsia, and constipation [1] [2]. This compound represents a promising scaffold for drug development due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective properties [1] [2] [3]. This compound belongs to the spirostane saponin class characterized by a six-ring structure (A–F) with a 5β configuration between rings A and B, which distinguishes it from other steroidal compounds with trans-linkages [1] [2]. The unique cis-linkage in its structure and the (S)-configuration at C-25 are biologically significant, as specific enzymes in several plants glycosylate this compound, and these structural features contribute to its pharmacological specificity [3].

The growing interest in this compound in pharmaceutical research necessitates reliable and efficient protocols for its extraction, isolation, and purification from plant materials. These protocols must be scalable, reproducible, and capable of producing high-purity compound for both research and potential clinical applications. This application note provides detailed methodologies for the isolation and purification of this compound, incorporating quantitative data comparisons and analytical verification techniques to ensure researchers can obtain high-quality material for their investigations. The methods described here have been optimized from published scientific literature and patents to maximize yield and purity while maintaining practical feasibility for research laboratories [1] [2] [4].

Extraction Protocols from Plant Materials

Primary Extraction from Anemarrhena asphodeloides

The initial extraction process is critical for obtaining this compound in sufficient quantities while minimizing the co-extraction of impurities. The following protocol has been demonstrated as effective for the extraction of this compound from the dried rhizomes of Anemarrhena asphodeloides [1] [2]:

  • Plant Material Preparation: Begin with 1 kg of dried powdered rhizomes of Anemarrhena asphodeloides. The material should be finely ground to increase surface area and improve extraction efficiency.

  • Solvent Extraction: Extract the powdered material with 20 L of 95% aqueous ethanol for 4 hours at 70°C using a reflux apparatus to prevent solvent evaporation. Ethanol is preferred due to its ability to extract steroidal saponins effectively while minimizing the extraction of highly polar compounds.

  • Concentration: After extraction, filter the ethanolic solution while hot to remove plant debris, then concentrate the filtrate using a rotary evaporator at controlled temperature (40-50°C) and reduced pressure to obtain a crude extract. The volume should be reduced to approximately 1-2 L before proceeding to the next step.

  • Fractionation: Pack the concentrated extract onto a macroporous resin column and elute with step gradients of ethanol-water solutions (10%, 30%, 50%, and 90% ethanol). Collect the 90% ethanol fraction which contains the this compound precursors, and concentrate this fraction using a rotary evaporator [1] [2].

This initial extraction process typically yields a crude saponin mixture containing this compound glycosides, which require further hydrolysis and purification steps to obtain the aglycone this compound.

Alternative Extraction Methods

For laboratories working with different source materials or requiring alternative approaches, several other methods have been documented:

  • Smilax Species Extraction: this compound can also be extracted from various Smilax species (sarsaparilla) using similar ethanol extraction methods. One reported protocol from Smilax root processes 225 kg of dried root with 95% ethanol, followed by fat removal from the resulting gum, yielding approximately 450 grams of pure this compound after hydrolysis and purification [3].

  • Asparagus racemosus Extraction: Another source of this compound is Asparagus racemosus, from which it can be extracted using methanol or ethanol followed by various purification steps including solvent partitioning and column chromatography [5].

Table 1: Comparison of Extraction Conditions from Different Plant Sources

Plant Source Solvent System Temperature Duration Key Advantages
Anemarrhena asphodeloides 95% aqueous ethanol 70°C 4 hours High yield, well-established method
Smilax species 95% ethanol Reflux temperature 4-6 hours Scalable for large batches
Asparagus racemosus Methanol or ethanol Room temperature to 60°C 24-48 hours Suitable for lab-scale extraction

Hydrolysis Methods for Sapogenin Release

Acid-Mediated Hydrolysis of Saponins

The extraction process yields this compound in the form of saponin glycosides, which must undergo hydrolysis to release the free sapogenin. The following protocol details the acid hydrolysis process optimized for this compound production [1] [2]:

  • Acidification: Mix the concentrated 90% ethanol fraction with an equal volume of 10% hydrochloric acid (HCl). The acid concentration and volume are critical for complete hydrolysis without degrading the sapogenin structure.

  • Hydrolysis Conditions: Incubate the acidified solution for 2 hours at 50°C with occasional stirring. This mild heating facilitates the cleavage of glycosidic bonds without causing extensive decomposition of the aglycone.

  • Precipitation: After hydrolysis, allow the solution to cool to room temperature. This compound will begin to precipitate from the solution as the reaction mixture cools.

  • Initial Purification: Collect the precipitate by filtration or centrifugation. For further purification, dissolve the crude material in absolute ethanol and add activated carbon for decolorization. Stir this mixture for 30 minutes to adsorb colored impurities [1] [2] [4].

Alternative Hydrolysis Approaches

For specific applications or when working with different plant matrices, alternative hydrolysis methods may be employed:

  • Strong Acid Hydrolysis: Some protocols utilize 1 M HCl at higher temperatures (99°C) for extended periods (24 hours) to ensure complete hydrolysis of resistant saponin structures [6]. This method is particularly useful for saponins with multiple sugar residues or stable glycosidic bonds.

  • Sulfuric Acid Hydrolysis: In some cases, sulfuric acid may be used instead of hydrochloric acid for the hydrolysis process. The typical concentration ranges from 1-2 M, with similar temperature and duration parameters as HCl-mediated hydrolysis [7].

Table 2: Hydrolysis Conditions for this compound Release

Acid Type Concentration Temperature Duration Efficiency Considerations
Hydrochloric acid 10% in final solution 50°C 2 hours High Standard method, minimal degradation
Hydrochloric acid 1 M 99°C 24 hours Very high For resistant saponins, may cause some degradation
Sulfuric acid 1-2 M 50-70°C 2-4 hours High Alternative to HCl, requires careful pH adjustment

Purification Techniques and Crystallization

Chromatographic Purification

Following hydrolysis and initial precipitation, further purification is necessary to obtain this compound of high purity suitable for pharmaceutical applications:

  • Decolorization: Dissolve the crude this compound obtained after hydrolysis in absolute ethanol and add activated carbon (approximately 1-2% w/v). Stir the mixture for 30 minutes at room temperature, then filter to remove the carbon and adsorbed impurities [1] [2].

  • Crystallization: Concentrate the decolorized ethanolic solution and allow it to stand at room temperature for crystallization. White acicular crystals of this compound will form upon standing. For further purification, repeat the recrystallization from absolute ethanol or acetone [1] [2] [4].

  • Column Chromatography: For highest purity requirements, additional column chromatography on silica gel using gradient elution with chloroform-methanol mixtures or on C18 reverse-phase material can be employed [5] [7].

Final Processing and Quality Assessment

The final stages of purification ensure the material meets research-grade standards:

  • Filtration and Drying: Collect the crystals by suction filtration and wash with a small amount of cold ethanol or acetone. Dry the crystals under reduced pressure to remove residual solvent [4].

  • Yield Calculation: The typical yield of pure this compound from Anemarrhena asphodeloides is approximately 0.46% (4.6 g from 1 kg of starting material) [1] [2].

  • Purity Assessment: Assess the purity of the final product by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The pure compound should show a single spot on TLC and a single peak in HPLC analysis [7].

Analytical Methods for Quantification and Characterization

UHPLC-ELSD Analysis

Ultra-high-performance liquid chromatography with evaporative light scattering detection (UHPLC-ELSD) has emerged as a powerful technique for the quantification of sapogenins, including this compound [7]:

  • Chromatographic Conditions: Use a C18 reverse-phase column (2.1 × 100 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase typically consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution from 5% to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • ELSD Parameters: Set the evaporator temperature to 40°C and the nebulizer temperature to 50°C with a gas flow rate of 1.5 L/min.

  • Quantification: Prepare standard solutions of this compound in methanol at concentrations ranging from 10 to 500 μg/mL for calibration curve construction. The limit of detection for this compound with this method is typically in the nanogram range [7].

LC-MS/MS Characterization

For structural confirmation and higher sensitivity analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive characterization:

  • MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific detection. The characteristic transition for this compound is m/z 417.3 → 255.2 [7].

  • Structural Confirmation: Key spectroscopic characteristics of this compound include:

    • Molecular formula: C27H44O3
    • Molecular weight: 416.64 g/mol
    • IR bands: 3407 cm⁻¹ (–OH), 2931 cm⁻¹ (–C–H), 1069 cm⁻¹ (C–O)
    • Melting point: 199-199.5°C
    • ¹H-NMR signals: δ 4.10 (H-3), δ 3.94 and 3.29 (H-26), δ 0.75 and 0.97 (H-18 and H-19 methyl groups) [1] [3]

Table 3: Analytical Techniques for this compound Characterization

Technique Application Key Parameters Sensitivity Advantages
UHPLC-ELSD Quantification C18 column, acetonitrile-water gradient ~10 ng Universal detection, no chromophore needed
LC-MS/MS Identification and quantification ESI+, MRM m/z 417.3→255.2 ~1 ng High specificity and sensitivity
NMR spectroscopy Structural elucidation ¹H and ¹³C in CDCl₃ ~1 mg Complete structural information
TLC Rapid screening Silica gel, chloroform-methanol mixtures ~100 ng Quick and inexpensive

Experimental Workflow and Process Optimization

The following diagram illustrates the complete workflow for this compound isolation and purification, integrating all critical steps from raw material to pure compound:

G Start Dried Plant Material (Anemarrhena asphodeloides) Extraction Ethanol Extraction (95% EtOH, 70°C, 4h) Start->Extraction Concentration Concentration (Rotary evaporation) Extraction->Concentration Fractionation Column Fractionation (Macroporous resin, 90% EtOH elution) Concentration->Fractionation Hydrolysis Acid Hydrolysis (10% HCl, 50°C, 2h) Fractionation->Hydrolysis Precipitation Precipitation & Filtration Hydrolysis->Precipitation Decolorization Decolorization (Activated carbon in ethanol) Precipitation->Decolorization Crystallization Crystallization (Absolute ethanol) Decolorization->Crystallization Analysis Quality Control (UHPLC-ELSD, LC-MS/MS) Crystallization->Analysis Pure Pure this compound Analysis->Pure

Diagram 1: Complete workflow for this compound isolation and purification

Discussion and Concluding Remarks

The isolation and purification protocols described herein provide researchers with comprehensive methodologies for obtaining high-purity this compound from natural sources. The extraction efficiency and final yield are influenced by several factors, including plant material quality, extraction duration and temperature, hydrolysis conditions, and purification techniques. Through method optimization and rigorous quality control using advanced analytical techniques, researchers can ensure consistent production of this compound for pharmacological evaluation.

Current research indicates that this compound holds significant promise as a lead compound for drug development, particularly in the areas of neurodegenerative disorders such as Alzheimer's disease, metabolic diseases including diabetes, and cancer therapy [1] [2] [8]. The availability of reliable isolation protocols is essential for further structure-activity relationship studies and derivative synthesis aimed at enhancing its pharmacological potency and improving its drug-like properties.

Future directions in this compound research should focus on:

  • Process optimization to improve yield and reduce processing time
  • Development of synthetic approaches to supplement natural extraction
  • Structural modification strategies to enhance bioavailability and therapeutic efficacy
  • Comprehensive preclinical evaluation to establish safety and efficacy profiles

As interest in natural product-based drug discovery continues to grow, standardized protocols for the isolation of bioactive compounds like this compound become increasingly valuable to the research community.

References

cell culture assay sarsasapogenin osteoclastogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin in Osteoclastogenesis Research

Introduction this compound (Sar) is a natural steroidal sapogenin primarily isolated from the Chinese medicinal herb Anemarrhena asphodeloides Bunge [1] [2]. It has garnered research interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects [1] [3]. Notably, recent studies have identified its potent anti-osteoclastogenic properties, suggesting its potential as a therapeutic agent for osteoclast-related osteolytic diseases such as osteoporosis, periprosthetic osteolysis, and cancer-related bone destruction [1] [4] [5].

The compound exerts its effects by suppressing key signaling pathways activated by RANKL (Receptor Activator of Nuclear Factor-κB Ligand), the fundamental cytokine driving osteoclast differentiation [1] [4] [5]. The following sections provide a detailed experimental summary and a standardized protocol for evaluating this compound's activity in an in vitro osteoclastogenesis model.

Experimental Data Summary

The table below summarizes quantitative data from key experiments investigating this compound's effects on osteoclastogenesis.

Table 1: Summary of this compound's Effects on Osteoclastogenesis *In Vitro*

Experimental Parameter Treatment Conditions Key Findings Signaling Pathway Analysis
Cell Viability (BMMs) [1] [5] 1, 2, 4, 8 μM for 48/96 hrs No significant cytotoxicity at ≤ 4 μM; toxicity observed at 8 μM. Not Applicable
Osteoclast Formation (TRAP+ MNCs) [1] [5] 1, 2, 4 μM with RANKL (100 ng/mL) Dose-dependent inhibition. ~50% reduction in OC number/area at 2 μM; nearly complete suppression at 4 μM. Inhibition of RANKL-induced NF-κB, JNK, p38, and ERK phosphorylation; suppression of NFATc1 induction.
Bone Resorption Activity [1] 1, 2, 4 μM on bovine bone discs Dose-dependent reduction in resorption pit area. Significant inhibition at 2 μM; minimal resorption at 4 μM. Associated with disrupted F-actin ring formation.
Stage-Specific Inhibition [1] 4 μM treatment at early (D0-D2), mid (D2-D4), late (D4-D6) stages Most potent inhibition during the early stages of differentiation (D0-D2). Correlated with strong suppression of early RANKL signaling cascades.

Detailed Experimental Protocol

This protocol outlines the methodology for assessing the anti-osteoclastogenic effects of this compound using primary mouse bone marrow-derived macrophages (BMMs), based on established procedures [1] [6] [5].

Isolation and Culture of Mouse Bone Marrow-Derived Macrophages (BMMs)
  • Animals: Use 6-week-old male C57BL/6 mice. All procedures must be approved by the relevant Institutional Animal Care and Use Committee.
  • Bone Marrow Harvest: Sacrifice mice and dissect out femur and tibia. Remove muscles and cut bone ends. Flush marrow cavities with alpha-Modified Eagle Medium (α-MEM) using a 29-gauge syringe [6].
  • Cell Preparation: Pass flushed cell suspension through a 40 μm cell strainer. Centrifuge and lyse red blood cells using a lysing buffer. Centrifuge again and resuspend pellet in complete α-MEM [6].
  • BMM Generation: Culture cells in a petri dish with complete α-MEM supplemented with 25 ng/mL M-CSF for 2-3 days. The adherent cells are M-CSF-dependent BMMs, ready for osteoclast differentiation [1] [6].
Cytotoxicity Assay (MTT Assay)
  • Seed BMMs in a 96-well plate (8x10³ cells/well) and culture for 24 hrs.
  • Treat cells with various concentrations of this compound (e.g., 1, 2, 4, 8 μM) for 48 or 96 hrs.
  • Add MTT reagent and incubate for 4 hrs. Replace medium with DMSO to solubilize formazan crystals.
  • Measure absorbance at 570 nm. Calculate cell viability relative to untreated controls to determine non-cytotoxic concentrations for functional assays [1] [5].
Osteoclast Differentiation and Treatment
  • Seed BMMs in 96-well plates (8x10³ cells/well).
  • Initiate osteoclast differentiation by adding complete α-MEM containing 25 ng/mL M-CSF and 100 ng/mL RANKL.
  • Treatment Groups:
    • Negative Control: BMMs with M-CSF only (no RANKL).
    • Positive Control: BMMs with M-CSF + RANKL.
    • Experimental Groups: M-CSF + RANKL + this compound (1, 2, 4 μM).
  • Refresh the medium and reagents every two days. Multinucleated osteoclasts will form in about 6-7 days [1].
TRAP Staining and Quantification
  • After 7 days, fix cells with 4% paraformaldehyde for 20-30 seconds.
  • Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions.
  • Identify mature osteoclasts as TRAP-positive cells with three or more nuclei.
  • Quantify the number and total area of osteoclasts per well using image analysis software (e.g., ImageJ) [1] [6].
Bone Resorption Pit Assay
  • Seed BMMs or pre-osteoclasts on calcium phosphate-coated plates or bovine bone slices.
  • Induce differentiation with M-CSF and RANKL in the presence or absence of this compound for up to 7-10 days.
  • Remove cells with 6% sodium hypochlorite or by mechanical scrubbing.
  • Visualization and Quantification:
    • For calcium phosphate coatings: Stain with 5% AgNO3 (Von Kossa method); resorbed areas appear light against a dark background [7].
    • For bone slices: Visualize resorption pits by scanning electron microscopy (SEM) or after staining.
  • Quantify the resorbed area percentage using image analysis software [1] [7].
Molecular Mechanism Analysis (Western Blotting)
  • Treat BMMs with M-CSF and RANKL ± this compound for predetermined times (e.g., 0, 5, 10, 30 mins for early signaling).
  • Lyse cells and extract proteins. Perform Western blotting using standard protocols.
  • Probe with antibodies against key targets, including:
    • Phospho- and total forms of p65 (NF-κB), JNK, p38, ERK.
    • Key transcription factor NFATc1.
    • Loading control β-actin [1] [5].

Signaling Pathway Workflow

The following diagram illustrates the molecular mechanism of this compound and the logical flow of the experiments described above to elucidate this mechanism.

G RANKL RANKL RANK RANK RANKL->RANK DownstreamPathways Downstream Pathways (NF-κB, MAPKs, Ca2+) RANK->DownstreamPathways NFATc1 Key Transcription Factor (NFATc1) DownstreamPathways->NFATc1 OsteoclastGenesis Osteoclast Genesis & Bone Resorption NFATc1->OsteoclastGenesis This compound This compound Treatment This compound->DownstreamPathways Assay1 Cell Viability Assay (MTT) This compound->Assay1 Assay2 Osteoclast Formation (TRAP Staining) This compound->Assay2 Assay3 Bone Resorption (Pit Assay) This compound->Assay3 Assay4 Mechanism Analysis (Western Blot) This compound->Assay4 Assay2->NFATc1 Assay3->OsteoclastGenesis Assay4->DownstreamPathways

Critical Notes for Researchers

  • Cytotoxicity Threshold: Always conduct a cytotoxicity assay in your own system. While 4 μM is generally non-toxic to BMMs over several days, higher concentrations (8 μM) can significantly reduce cell viability [1] [5].
  • Critical Treatment Window: For maximal effect, add this compound during the early phase (days 0-2) of RANKL stimulation, coinciding with the initial activation of NF-κB and MAPK signaling [1].
  • Solvent Control: Dissolve this compound in DMSO and ensure that the final concentration of DMSO in culture media is the same across all groups (typically ≤0.1%), including the vehicle control.
  • Functional Correlation: Confirming the molecular mechanism (e.g., suppressed NFATc1) is important, but it is crucial to directly link these findings to functional outcomes using TRAP and bone resorption assays.

References

Comprehensive Application Notes and Protocols: Sarsasapogenin in Bone Loss Prevention - Experimental Models, Mechanisms, and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Sarsasapogenin (SAR) is a natural steroidal sapogenin primarily isolated from the medicinal plant Anemarrhena asphodeloides Bunge, traditionally known as "Zhimu" in Chinese medicine. Emerging research has demonstrated its significant potential in preventing bone loss through multiple mechanisms, positioning it as a promising candidate for treating osteolytic diseases like osteoporosis. Bone remodeling is a tightly regulated process maintaining skeletal homeostasis through a balance between osteoclast-mediated bone resorption and osteoblast-driven bone formation. Disruption of this balance, particularly excessive osteoclast activity, underlies various pathological bone loss conditions. Current therapies for osteoporosis, including bisphosphonates and selective estrogen receptor modulators, often present limitations such as adverse effects and long-term safety concerns, creating an urgent need for safer, more effective alternatives. SAR has emerged as a multi-targeted therapeutic agent capable of both inhibiting osteoclastogenesis and promoting osteogenic-angiogenic coupling, offering a comprehensive approach to bone loss prevention that addresses both the resorptive and formative components of bone remodeling [1] [2].

The therapeutic significance of SAR extends across various bone loss pathologies, including postmenopausal osteoporosis, inflammatory osteolysis, and osteolysis associated with prosthetic implants. Its ability to simultaneously target multiple signaling pathways involved in bone metabolism, coupled with its natural origin and favorable toxicity profile, makes it particularly attractive for long-term management of chronic skeletal disorders. This document provides comprehensive application notes and detailed experimental protocols for evaluating SAR's efficacy in preventing bone loss, incorporating both in vivo and in vitro models to establish robust mechanistic evidence and dose-response relationships for researchers and drug development professionals [3] [2].

Experimental Findings and Models

Summary of In Vivo Studies

Table 1: In Vivo Models of this compound in Bone Loss Prevention

Disease Model Induction Method SAR Dosage Administration Route Treatment Duration Key Findings References

| LPS-induced Inflammatory Bone Loss | LPS calvarial injections (5 mg/kg) in mice | 10 mg/kg/day | Intraperitoneal | 14 days | - Significant reduction of osteoclast numbers

  • Attenuated bone resorption pits
  • Inhibition of TRAP-positive osteoclast formation
  • Suppressed RANKL-induced signaling pathways | [1] | | Postmenopausal Osteoporosis | Bilateral ovariectomy (OVX) in mice | 5 or 10 mg/kg/day | Oral administration | 12 weeks | - Improved bone mineral density (BMD)
  • Enhanced osteogenesis-angiogenesis coupling
  • Activation of GPX4/SLIT3/ROBO1 axis
  • Inhibition of ferroptosis in BMSCs | [3] [4] |
Summary of In Vitro Findings

Table 2: In Vitro Effects of this compound on Bone Cells

Cell Type Treatment Conditions Key Assays Major Findings Mechanistic Insights References

| Bone marrow-derived macrophages (BMMs) | RANKL (100 ng/mL) + M-CSF (25 ng/mL) with SAR (0, 1, 2, 4 μM) | TRAP staining, F-actin ring formation, bone resorption pits | - Dose-dependent inhibition of osteoclast differentiation

  • Reduced number and size of TRAP+ multinucleated cells
  • Suppressed bone resorption activity | - Inhibition of RANKL-induced NF-κB, MAPK (JNK, ERK, p38), and PI3K/Akt signaling
  • Downregulation of NFATc1 and c-Fos expression | [1] | | Bone marrow mesenchymal stem cells (BMSCs) | SAR (0.1, 1, 10 μM) with/without iron dextran or erastin | ALP staining, Alizarin Red S, Western blot, SLIT3 measurement | - Enhanced osteogenic differentiation
  • Increased mineralization
  • Attenuation of ferroptosis markers
  • Upregulated SLIT3 secretion | - Direct binding to GPX4 (Kd=44.6 μM)
  • Enhanced GPX4 protein stability
  • Activation of GPX4/SLIT3/ROBO1 pathway | [3] [4] | | Human umbilical vein endothelial cells (HUVECs) | Conditioned medium from SAR-treated BMSCs | Tube formation assay, migration assay, Western blot | - Promoted angiogenic activity
  • Enhanced endothelial cell migration and tube formation
  • Increased ROBO1 activation | - Activation of ROBO1 receptor by BMSC-derived SLIT3
  • Enhanced angiogenic signaling | [3] |

Mechanism of Action

Anti-Osteoclastogenic Signaling Pathways

This compound exerts its anti-osteoclastogenic effects primarily through interference with the RANKL/RANK signaling cascade, a critical pathway regulating osteoclast differentiation and activation. In bone marrow-derived macrophages, SAR treatment significantly inhibits RANKL-induced activation of NF-κB signaling by reducing the phosphorylation of IκBα and p65, thereby preventing nuclear translocation of this key transcription factor. Simultaneously, SAR suppresses multiple branches of the MAPK pathway, particularly phosphorylation of JNK, ERK, and p38. This multi-pathway inhibition converges to downregulate the expression of the master osteoclast transcription factor NFATc1 and its upstream regulator c-Fos. The consequent reduction in NFATc1 activation leads to decreased expression of osteoclast-specific genes, including those encoding TRAP, cathepsin K, and MMP-9, ultimately resulting in impaired osteoclast differentiation and reduced bone resorptive capacity [1] [5].

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NFkB TRAF6->NFkB Activation MAPK MAPK TRAF6->MAPK Activation cFos cFos NFkB->cFos MAPK->cFos NFATc1 NFATc1 Osteoclast Osteoclast NFATc1->Osteoclast Gene Expression cFos->NFATc1 SAR SAR SAR->NFkB Inhibits SAR->MAPK Inhibits SAR->NFATc1 Downregulates

Osteogenesis-Angiogenesis Coupling Mechanism

In estrogen-deficient conditions, a novel mechanism of SAR has been identified through its activation of the GPX4/SLIT3/ROBO1 axis, which promotes coupling between osteogenesis and angiogenesis - a critical process in bone regeneration. SAR directly binds to and stabilizes glutathione peroxidase 4 (GPX4), a key enzyme that inhibits ferroptosis by reducing lipid peroxides. In bone marrow mesenchymal stem cells (BMSCs), GPX4 activation by SAR prevents iron overload-induced ferroptosis, enhancing their osteogenic differentiation capacity and increasing secretion of SLIT3, a pro-angiogenic factor. SLIT3 then binds to its receptor ROBO1 on vascular endothelial cells, promoting angiogenic activity and vessel formation. This coordinated enhancement of both bone formation and blood supply represents a comprehensive therapeutic approach for postmenopausal osteoporosis, addressing both the structural and vascular components of bone health [3] [4].

G SAR SAR GPX4 GPX4 SAR->GPX4 Binds & Stabilizes BMSC BMSC SAR->BMSC Targets Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Osteogenesis Osteogenesis GPX4->Osteogenesis Promotes SLIT3 SLIT3 Ferroptosis->SLIT3 Increases ROBO1 ROBO1 SLIT3->ROBO1 HUVEC HUVEC SLIT3->HUVEC Activates Angiogenesis Angiogenesis ROBO1->Angiogenesis BMSC->SLIT3 Secretes

Detailed Experimental Protocols

In Vivo Protocol: LPS-Induced Inflammatory Bone Loss Model
4.1.1 Animal Model Establishment
  • Animals: Use 8-week-old male C57BL/6 mice (weight: 20-22g). House under standard conditions (12h light/dark cycle, 22±1°C, 50±10% humidity) with free access to food and water.
  • LPS Induction: Anesthetize mice with isoflurane (3% induction, 1.5% maintenance). Inject LPS (5 mg/kg in 100 μL PBS) subcutaneously over the calvarial bone for 5 consecutive days.
  • SAR Treatment: Administer SAR (10 mg/kg/day in 100 μL vehicle) via intraperitoneal injection simultaneously with LPS injections. Include control groups receiving vehicle only and LPS alone.
  • Sample Collection: Euthanize mice on day 14 via CO₂ asphyxiation. Collect calvarial bones for analysis.
4.1.2 Bone Sample Processing and Analysis
  • Micro-CT Analysis: Fix calvarial bones in 4% PFA for 48h at 4°C. Scan using high-resolution micro-CT (SkyScan 1176, Bruker) at 9 μm resolution. Reconstruct 3D images and analyze bone mineral density (BMD), bone volume/total volume (BV/TV), and trabecular number using CTAn software.
  • Histological Analysis: Decalcify bones in 10% EDTA (pH 7.4) for 14 days. Embed in paraffin, section at 5 μm thickness. Perform TRAP staining using leukocyte acid phosphatase kit according to manufacturer's instructions. Count TRAP-positive multinucleated osteoclasts along the bone surface.
  • H&E Staining: Deparaffinize sections, stain with hematoxylin for 5 min, differentiate in 1% acid alcohol, counterstain with eosin for 2 min. Evaluate bone structure and resorption pits under light microscopy.
In Vitro Protocol: Osteoclast Differentiation and Bone Resorption Assay
4.2.1 Bone Marrow-Derived Macrophage (BMM) Isolation and Culture
  • Isolation: Euthanize 6-8 week old C57BL/6 mice by cervical dislocation. Sterilize hind limbs in 75% ethanol. Dissect out femora and tibiae under aseptic conditions. Flush marrow cavities with α-MEM using 25-gauge needle.
  • Culture: Suspend bone marrow cells in complete α-MEM (10% FBS, 1% penicillin/streptomycin, 25 ng/mL M-CSF). Plate in 10-cm dishes (1×10⁷ cells/dish). Incubate at 37°C with 5% CO₂ for 72h.
  • Osteoclast Differentiation: Harvest non-adherent cells by gentle pipetting. Seed BMMs in 96-well plates (8×10³ cells/well) in complete α-MEM containing M-CSF (25 ng/mL) and RANKL (100 ng/mL). Treat with SAR (0, 1, 2, 4 μM) for 7 days, replacing medium and reagents every 2 days.
4.2.2 TRAP Staining and Osteoclast Quantification
  • Fixation: After 7 days, remove culture medium. Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15 min at room temperature.
  • Staining: Prepare TRAP staining solution according to manufacturer's protocol (Sigma-Aldrich Leukocyte Acid Phosphatase Kit). Incubate fixed cells with staining solution for 1h at 37°C in dark.
  • Quantification: Wash stained cells with distilled water. Count TRAP-positive multinucleated cells (≥3 nuclei) under light microscope. Capture images from 5 random fields per well using digital camera. Calculate osteoclast number and area using ImageJ software.
4.2.3 Bone Resorption Assay
  • Preparation: Seed BMMs (8×10³ cells/well) on bovine bone slices in 96-well plates. Culture with M-CSF (25 ng/mL) and RANKL (100 ng/mL) for 5 days to generate pre-osteoclasts.
  • SAR Treatment: Treat pre-osteoclasts with SAR (0, 1, 2, 4 μM) for additional 3 days with fresh medium and reagents.
  • Visualization: Remove cells by incubation with 6% sodium hypochlorite for 5 min. Wash bone slices extensively with distilled water. Air dry, sputter-coat with gold, and visualize resorption pits using scanning electron microscopy (FEI Quanta 250). Quantify resorption area using ImageJ software.
In Vitro Protocol: Osteogenic and Angiogenic Coupling Assay
4.3.1 BMSC Osteogenic Differentiation
  • Cell Culture: Culture human BMSCs (CP-M131, Procell Life) in DMEM with 10% FBS, 1% penicillin/streptomycin at 37°C, 5% CO₂.
  • Osteogenic Induction: Seed BMSCs (5×10⁴ cells/well) in 12-well plates. At 80% confluence, replace with osteogenic induction medium (DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 μg/mL ascorbic acid, 100 nM dexamethasone) containing SAR (0, 0.1, 1, 10 μM).
  • Assessment: After 14 days, fix cells with 4% PFA for 15 min. Stain with 2% Alizarin Red S (pH 4.2) for 30 min to detect calcium deposits. Quantify mineralization by eluting dye with 10% cetylpyridinium chloride and measuring absorbance at 562 nm.
4.3.2 Tube Formation Assay
  • Conditioned Medium Collection: Culture BMSCs with SAR (10 μM) for 48h. Collect conditioned medium by centrifugation at 1000×g for 5 min.
  • Angiogenesis Assay: Seed HUVECs (2×10⁴ cells/well) in 96-well plates pre-coated with 50 μL Matrigel. Add BMSC-conditioned medium. Incubate for 6h at 37°C.
  • Analysis: Capture images of tube networks using inverted microscope. Quantify total tube length, number of branches, and junctions using ImageJ with Angiogenesis Analyzer plugin.

Applications and Future Directions

The multifaceted mechanisms of this compound position it as a promising therapeutic candidate for various osteolytic conditions. Its dual action in both inhibiting excessive bone resorption and promoting bone formation addresses a critical unmet need in osteoporosis management, where most current therapies predominantly target only one aspect of bone remodeling. Particularly noteworthy is SAR's activation of the GPX4/SLIT3/ROBO1 axis, which promotes the crucial coupling of osteogenesis and angiogenesis - a process essential for bone regeneration that declines significantly in postmenopausal osteoporosis. This unique mechanism suggests potential applications not only for osteoporosis but also for bone fracture repair, implant osseointegration, and bone tissue engineering strategies where enhanced vascularization is critical for successful outcomes [3] [6].

Future research should focus on several key areas to advance SAR toward clinical application. Structure-activity relationship studies could optimize its therapeutic efficacy while minimizing potential side effects through targeted structural modifications. Advanced drug delivery systems incorporating biomaterial scaffolds or nanoparticles could enhance SAR's bioavailability and enable localized, sustained release at bone defect sites. Additionally, comprehensive preclinical toxicology studies and rigorous clinical trials are essential to establish safety profiles and therapeutic efficacy in human populations. The integration of SAR with existing bone-targeting technologies, such as bisphosphonate-conjugated delivery systems, may further improve its osteotropism and therapeutic potential. As natural products continue to provide valuable leads for drug development, this compound represents a compelling candidate for next-generation bone therapeutics with its multi-targeted mechanism and favorable safety profile [2].

References

sarsasapogenin treatment vascular smooth muscle cell proliferation

Author: Smolecule Technical Support Team. Date: February 2026

Biological Context and Significance

Atherosclerosis (AS), a pathological basis for many cardiovascular diseases, involves the pathological transformation of VSMCs. In response to stimuli like oxidized low-density lipoprotein (ox-LDL), VSMCs switch from a contractile phenotype to a synthetic phenotype, characterized by increased proliferation, migration, and invasion into the intima, contributing to plaque formation and progression [1] [2].

Sarsasapogenin (Sar), a natural steroidal sapogenin primarily isolated from the plant Anemarrhena asphodeloides Bunge, has emerged as a potential therapeutic agent due to its diverse pharmacological activities, which include anti-inflammatory and anticancer effects [3]. Recent research has illuminated its specific protective role against ox-LDL-induced pathological behaviors in VSMCs [1].

Summary of Quantitative Effects of this compound on VSMCs

The following table summarizes the key inhibitory effects of Sar on ox-LDL-induced VSMCs, as measured by various functional assays.

Experimental Assay Key Findings on ox-LDL-induced VSMCs Reported Quantitative Data (vs. ox-LDL group)
Cell Viability (CCK-8) Sar pretreatment (1, 2, 4 µM) reduced ox-LDL-stimulated viability. Dose-dependent decrease [1].
Cell Proliferation (EdU) Sar pretreatment decreased the proportion of DNA-synthesizing (proliferating) cells. Significant reduction in EdU-positive cells [1].
Cell Migration (Wound Healing) Sar pretreatment inhibited the ability of cells to close a scratch wound. Reduced wound closure after 24 hours [1].
Cell Invasion (Transwell) Sar pretreatment impaired the ability of cells to invade through a Matrigel-coated membrane. Significant decrease in the number of invaded cells [1].

The molecular mechanism behind these effects involves the suppression of key proteins. Sar treatment was found to reduce the elevated expression of Proliferating Cell Nuclear Antigen (PCNA), Ki67, Matrix Metallopeptidase 2 (MMP2), and Matrix Metallopeptidase 9 (MMP9) in ox-LDL-treated VSMCs [1]. Crucially, Sar acts by targeting the STIM1/Orai signaling pathway, a major regulator of store-operated calcium entry (SOCE), which is implicated in vascular disorders [1].

Experimental Protocols for Studying this compound in VSMCs

Here is a detailed methodology for key experiments investigating Sar's effects on VSMCs, based on the cited research.

Cell Culture and Treatment
  • Cell Line: Human Vascular Smooth Muscle Cells (VSMCs).
  • Culture Conditions: Maintain VSMCs in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • In Vitro Atherosclerosis Model: Stimulate VSMCs with 50 mg/L of ox-LDL for 24 hours to induce a pro-atherogenic phenotype [1].
  • This compound Treatment: Pretreat VSMCs with Sar (e.g., at 1, 2, and 4 µM concentrations) for 24 hours prior to the addition of ox-LDL. Prepare a stock solution of Sar in DMSO and ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. Include control groups treated with vehicle only [1].
Assessing Cell Proliferation
  • Cell Counting Kit-8 (CCK-8) Assay:
    • Seed VSMCs in a 96-well plate at a density of 5×10³ cells/well and allow to adhere overnight.
    • Apply the designated treatments (e.g., Sar, ox-LDL).
    • After the treatment period, add 10 µL of CCK-8 solution directly to each well.
    • Incubate the plate for 2 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells [1].
  • 5-Ethynyl-2’-deoxyuridine (EdU) Assay:
    • After treatment, incubate VSMCs with 50 µM EdU for 2 hours at 37°C.
    • Fix the cells with 4% paraformaldehyde for 30 minutes.
    • Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
    • Perform a click-reaction to fluorescently label the incorporated EdU, following the kit manufacturer's instructions.
    • Counterstain cell nuclei with DAPI (0.1 µg/mL) for 20 minutes.
    • Visualize and count the percentage of EdU-positive (proliferating) cells using a fluorescence microscope [1].
Assessing Cell Migration and Invasion
  • Wound Healing (Scratch) Assay:
    • Seed VSMCs in a 6-well plate until they reach 70-80% confluency.
    • Create a straight "wound" scratch in the cell monolayer using a 200 µL sterile pipette tip.
    • Gently wash the well with serum-free medium to remove detached cells.
    • Capture images of the scratch at 0 hours and after 24 hours of incubation using a light microscope.
    • Quantify the migration by measuring the reduction in the wound area over time [1].
  • Transwell Invasion Assay:
    • Pre-coat the upper chamber of a Transwell insert with Matrigel (e.g., 50-100 µL diluted in serum-free medium) and allow it to polymerize for 30 minutes at 37°C.
    • Trypsinize, count, and resuspend the treated VSMCs in serum-free medium.
    • Seed 5×10⁴ cells into the upper chamber of the Matrigel-coated insert.
    • Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.
    • Incubate for 24-48 hours at 37°C.
    • After incubation, carefully remove the non-invaded cells from the upper side of the membrane with a cotton swab.
    • Fix the cells that have invaded through the Matrigel and membrane with 4% paraformaldehyde, and stain with 0.1% crystal violet.
    • Count the number of invaded cells on the membrane under a microscope [1].
Analyzing Mechanism of Action (Western Blot)
  • Protein Extraction: Lyse VSMCs using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to collect the supernatant.
  • Electrophoresis: Separate equal amounts of protein (20-40 µg) by 10% SDS-PAGE.
  • Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Blocking and Incubation: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    • Proliferation: PCNA (1:1000), Ki67 (1:5000)
    • Metastasis/Invasion: MMP2 (1:1000), MMP9 (1:1000)
    • Calcium Signaling: STIM1 (1:1000), Orai (1:1000)
    • Loading Control: GAPDH (1:2500)
  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature. Visualize the protein bands using an Enhanced Chemiluminescence (ECL) reagent and a chemiluminescence imaging system [1].

Proposed Signaling Pathway and Workflow

The experimental data suggests that Sar exerts its effects by inhibiting the STIM1/Orai calcium signaling pathway, which is overactivated by ox-LDL. The diagram below illustrates this proposed mechanism and the experimental workflow for its validation.

G cluster_0 Experimental Workflow & Key Assays cluster_1 Proposed Molecular Mechanism A VSMC Culture B Pre-treatment with This compound (Sar) A->B C Stimulation with ox-LDL B->C D Functional Assays C->D E1 Proliferation (CCK-8, EdU) D->E1 E2 Migration (Wound Healing) D->E2 E3 Invasion (Transwell) D->E3 F Mechanism Analysis (Western Blot) E1->F E2->F E3->F OXLDL ox-LDL Stimulation STIM1 Upregulation of STIM1 & Orai OXLDL->STIM1 SOCE Enhanced SOCE STIM1->SOCE Phenotype Proliferation Migration & Invasion SOCE->Phenotype SarNode This compound (Sar) SarNode->STIM1 Inhibits

Application Notes for Researchers

  • Dosage Considerations: The cited study used Sar at concentrations of 1, 2, and 4 µM, which were effective and showed no significant cytotoxicity in VSMCs. A dose-response curve should always be established for new cell systems [1].
  • Mechanistic Validation: To confirm the role of the STIM1/Orai pathway, researchers can perform rescue experiments. This involves overexpressing the STIM1 gene in VSMCs. The study showed that STIM1 elevation partially abrogated the beneficial effects of Sar, confirming its mechanistic target [1].
  • Broader Pharmacological Context: this compound is a aglycone (sugar-free) metabolite of steroidal saponins like Timosaponin BII and Timosaponin AIII found in Anemarrhena asphodeloides [4]. While the sugar chain is crucial for the bioavailability and activity of the parent saponins, Sar itself possesses significant bioactivity [3].
  • Future Directions: Current research is predominantly preclinical. Future work should focus on comprehensive pharmacokinetics, toxicology, and efficacy studies in animal models of atherosclerosis to advance Sar toward clinical drug development [3].

Conclusion

This compound represents a promising natural steroid molecule for therapeutic intervention in atherosclerosis by specifically targeting the pathological phenotypes of VSMCs. The provided application notes and detailed protocols offer a foundation for researchers to further investigate the efficacy and mechanisms of Sar, supporting its potential as a lead compound in cardiovascular drug discovery.

References

Sarsasapogenin as an Otoprotective Agent: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Cisplatin is a highly effective chemotherapeutic agent, but its dose-limiting ototoxicity leads to irreversible, bilateral sensorineural hearing loss in 40%-60% of adult patients and up to 60% of pediatric patients [1] [2]. This damage primarily occurs through the induction of oxidative stress, which triggers both apoptosis and ferroptosis in cochlear hair cells [1] [3] [2]. There is a significant unmet clinical need for protective agents, as sodium thiosulfate is the only FDA-approved drug and is currently indicated only for pediatric use [1] [2].

Sarsasapogenin (Sar), a natural steroidal saponin isolated from Anemarrhena asphodeloides, has demonstrated potent antioxidant and neuroprotective properties [2]. Recent research provides compelling evidence that this compound effectively protects hair cells from cisplatin-induced damage by simultaneously targeting multiple cell death pathways, making it a promising candidate for therapeutic intervention [1] [4].

Mechanism of Action this compound exerts its otoprotective effects primarily by alleviating cisplatin-induced oxidative stress, which in turn attenuates two key pathways of programmed cell death: apoptosis and ferroptosis [1] [3].

  • Alleviation of Oxidative Stress: Cisplatin treatment leads to a massive generation of Reactive Oxygen Species (ROS) within the cochlea, overwhelming the endogenous antioxidant defense systems [5]. This compound significantly reduces intracellular ROS levels and helps restore mitochondrial function, which is often compromised by oxidative damage [1] [2].
  • Inhibition of Apoptosis: The reduction in oxidative stress by this compound leads to a decrease in mitochondria-mediated apoptosis. This is evidenced by downregulation of key apoptotic markers, including cleaved caspase-3 and cytochrome c (CYCS) [1].
  • Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of cell death characterized by lethal lipid peroxidation. This compound treatment upregulates the expression of GPX4, a key enzyme that protects against ferroptosis, thereby reducing lipid peroxide accumulation and preserving cell membrane integrity [1].

The following diagram synthesizes the core mechanisms of cisplatin-induced ototoxicity and the multi-faceted protective action of this compound, based on the described pathways [1] [5].

G Mechanism of Cisplatin Ototoxicity and this compound Protection Cisplatin Cisplatin Cochlear Entry\n(via CTR1/OCT2 transporters) Cochlear Entry (via CTR1/OCT2 transporters) Cisplatin->Cochlear Entry\n(via CTR1/OCT2 transporters)  Accumulates Oxidative Stress\n(ROS Generation) Oxidative Stress (ROS Generation) Cochlear Entry\n(via CTR1/OCT2 transporters)->Oxidative Stress\n(ROS Generation)  Induces Mitochondrial\nDysfunction Mitochondrial Dysfunction Oxidative Stress\n(ROS Generation)->Mitochondrial\nDysfunction  Causes Apoptosis\n(e.g., Caspase-3) Apoptosis (e.g., Caspase-3) Oxidative Stress\n(ROS Generation)->Apoptosis\n(e.g., Caspase-3)  Triggers Oxidative Stress\n(ROS Generation)->Apoptosis\n(e.g., Caspase-3)  Suppresses Ferroptosis\n(e.g., Lipid Peroxides) Ferroptosis (e.g., Lipid Peroxides) Oxidative Stress\n(ROS Generation)->Ferroptosis\n(e.g., Lipid Peroxides)  Triggers Mitochondrial\nDysfunction->Apoptosis\n(e.g., Caspase-3)  Promotes Hair Cell Death Hair Cell Death Apoptosis\n(e.g., Caspase-3)->Hair Cell Death  Leads to Ferroptosis\n(e.g., Lipid Peroxides)->Hair Cell Death  Leads to Sensorineural\nHearing Loss Sensorineural Hearing Loss Hair Cell Death->Sensorineural\nHearing Loss  Results in This compound This compound This compound->Oxidative Stress\n(ROS Generation)  Attenuates This compound->Mitochondrial\nDysfunction  Restores GPX4 Expression GPX4 Expression This compound->GPX4 Expression  Upregulates GPX4 Expression->Ferroptosis\n(e.g., Lipid Peroxides)  Inhibits

Detailed Experimental Protocols

The following section provides methodologies for evaluating the otoprotective efficacy of this compound, based on established in vitro and in vivo models.

In Vitro Assessment Using HEI-OC1 Auditory Cells

The HEI-OC1 cell line is a widely accepted and robust model for initial screening of ototoxic and otoprotective compounds, as it expresses key hair cell markers [1] [6].

1.1. Cell Culture and Treatment

  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.
  • Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 50 µg/mL ampicillin. Culture at 33°C with 10% CO₂ [3] [2].
  • Treatment Protocol:
    • Plate cells at an appropriate density and allow to adhere for 24 hours.
    • Pre-treatment: Incubate cells with this compound (e.g., 1-20 µM) for 2 hours.
    • Co-treatment: Add cisplatin (e.g., 10-30 µM) to the medium while maintaining this compound. Incubate for 24 hours.
    • Include control groups: vehicle control, cisplatin-only, and this compound-only.

1.2. Key Assays and Methodologies The table below summarizes the core in vitro assays used to quantify protection.

Assay Objective Protocol Details Key Measurements & Outputs
Cell Viability [1] Use Cell Counting Kit-8 (CCK-8). Add CCK-8 reagent to culture wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Percentage cell viability relative to control. Calculated IC₅₀ for cisplatin; protective IC₅₀ for this compound.
Apoptosis Rate [1] Use Annexin V-FITC/PI Apoptosis Detection Kit with flow cytometry. Harvest cells, stain with Annexin V and Propidium Iodide, and analyze within 1 hour. Percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Intracellular ROS [1] Use fluorescent probe DCFH-DA. Incubate treated cells with 10 µM DCFH-DA for 30 minutes at 37°C. Wash and measure fluorescence (Ex/Em: 488/525 nm). Fluorescence intensity relative to control. A decrease indicates reduced oxidative stress.
Protein Expression (Apoptosis/Ferroptosis) [1] Western Blot analysis. Extract total protein, separate by SDS-PAGE, transfer to PVDF membrane, and incubate with primary antibodies overnight at 4°C. Expression levels of cleaved Caspase-3, CYCS (apoptosis), and GPX4 (ferroptosis). β-actin as loading control.
Ex Vivo Assessment Using Cochlear Explants

This model provides a more complex environment that better mimics the native cochlea.

  • Protocol: Isolate cochleae from postnatal day 3 (P3) mice. Dissect and culture the organ of Corti explants in serum-free medium [3].
  • Treatment: Pre-treat explants with this compound for 2 hours, followed by co-treatment with cisplatin for 24-48 hours.
  • Outcome Measure: Fix and immunostain explants with anti-myosin-VIIa (hair cell marker) and phalloidin (stereocilia marker). Analyze hair cell survival and morphological integrity using confocal microscopy [1] [2].
In Vivo Validation in a Mouse Model

Ultimate validation requires demonstrating efficacy in a live animal model with functional hearing.

  • Animal Model: Male C57BL/6J mice (to avoid hormonal fluctuations from the estrous cycle) [3] [2].
  • Dosing Regimen:
    • Cisplatin: Administer a single intraperitoneal (i.p.) injection (e.g., 3-5 mg/kg) to induce hearing loss.
    • This compound: Administer via i.p. injection or oral gavage (e.g., 10-50 mg/kg), typically starting before cisplatin and continuing for a few days.
  • Auditory Function Assessment:
    • Auditory Brainstem Response (ABR) is the gold standard. Measure hearing thresholds at different frequencies (e.g., 8, 16, 32 kHz) before and after treatments [1] [2]. A significant elevation in threshold indicates hearing loss; protection by this compound results in lower thresholds compared to the cisplatin-only group.
  • Histological Analysis:
    • Following functional tests, harvest cochleae. Prepare cryosections or surface preparations and immunolabel with anti-myosin-VIIa. Quantify the survival of inner and outer hair cells along the length of the cochlea [1].

Experimental Workflow Visualization

The overall workflow for evaluating this compound, from in vitro screening to in vivo confirmation, is outlined below.

G This compound Otoprotection Evaluation Workflow Start Project Start: This compound Otoprotection InVitro In Vitro Screening (HEI-OC1 Cells) Start->InVitro ExVivo Ex Vivo Confirmation (Cochlear Explants) InVitro->ExVivo  Positive Results Viability Cell Viability (CCK-8) InVitro->Viability Apoptosis Apoptosis (Flow Cytometry) InVitro->Apoptosis ROS ROS Assay (DCFH-DA) InVitro->ROS WB Protein WB (Casp3, GPX4) InVitro->WB InVivo In Vivo Validation (C57BL/6J Mice) ExVivo->InVivo  Positive Results Analysis Data Analysis & Mechanistic Study InVivo->Analysis ABR Hearing Function (ABR) InVivo->ABR Histology Cochlear Histology (Myosin-VIIa Staining) InVivo->Histology Conclusion Conclusion & Reporting Analysis->Conclusion

Critical Considerations for Researchers

  • Confirm Cisplatin's Anticancer Efficacy: A paramount step in translational research is to verify that this compound does not interfere with the chemotherapeutic efficacy of cisplatin against cancer cells. This should be tested using relevant cancer cell lines in parallel [5].
  • Employ Multiple Models: The HEI-OC1 cell line is an excellent initial model but may not fully replicate all uptake mechanisms (e.g., it has low expression of OCT2). Using additional models like UB/OC-2 cells or cochlear explants can provide a more comprehensive evaluation [6].
  • Standardize Auditory Testing: For in vivo studies, ensure ABR measurements are performed in a sound-attenuating chamber by an experimenter blinded to the treatment groups to eliminate bias and ensure results are consistent and reliable [1].

Conclusion

The presented data and protocols establish a strong foundation for investigating this compound as a novel otoprotective agent. Its defined mechanism of action—simultaneously targeting oxidative stress, apoptosis, and ferroptosis—makes it a particularly compelling candidate for further development. The structured workflow from in vitro screening to in vivo validation provides a clear and rigorous path for researchers in academia and industry to advance this promising compound towards potential clinical application.

References

The STIM1-Orai Signaling Pathway: A Primer for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

The Store-Operated Calcium Entry (SOCE) pathway, mediated by the STIM and Orai proteins, is a crucial calcium signaling mechanism in eukaryotic cells and a promising therapeutic target [1] [2].

  • Key Players and Mechanism: STIM1 is a single-pass transmembrane protein located in the Endoplasmic Reticulum (ER) membrane that functions as the calcium sensor. Orai1 is a plasma membrane channel that forms the highly calcium-selective Calcium Release-Activated Calcium (CRAC) channel pore [1] [3] [2].
    • At rest, STIM1's luminal EF-hand domain is bound to Ca²⁺. Orai1 is diffusely distributed in the plasma membrane [1].
    • Upon cellular stimulation (e.g., agonist binding to T-cell receptors), phospholipase C (PLC) is activated, leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the ER, triggering the release of Ca²⁺ from ER stores [1] [3].
    • The drop in ER luminal Ca²⁺ causes Ca²⁺ to dissociate from STIM1. This leads to STIM1 oligomerization and translocation to ER-plasma membrane junctions [1] [2].
    • STIM1's cytosolic domain, particularly the CRAC activation domain (CAD)/STIM1-Orai1 activating region (SOAR), directly binds to the N- and C-terminal of Orai1. This interaction clusters Orai1 channels and gates them open, allowing a sustained influx of extracellular Ca²⁺ [1] [3] [2]. This elevated cytoplasmic Ca²⁺ then drives downstream signaling cascades.

The following diagram illustrates this core activation mechanism:

fp Rest Resting State (High ER Ca²⁺) Depletion ER Ca²⁺ Depletion Rest->Depletion STIM_Change STIM1 Conformational Change & Oligomerization Depletion->STIM_Change Translocation STIM1 Translocation to ER-PM Junctions STIM_Change->Translocation Orai_Coupling STIM1 Binds & Clusters Orai1 Translocation->Orai_Coupling Channel_Open CRAC Channel Opening Ca²⁺ Influx Orai_Coupling->Channel_Open

Natural Products as STIM1-Orai Pathway Modulators: A Case Study with Trifolin

Although data on sarsasapogenin is unavailable, research on other natural compounds validates the STIM1-Orai pathway as a viable drug target. The flavonoid trifolin has been experimentally shown to inhibit SOCE and exert antihypertensive effects by targeting this pathway [4].

The experimental data from the trifolin study is summarized in the table below.

Table 1: Summary of Experimental Evidence for Trifolin's Action on the STIM1-Orai Pathway

Experimental Model Treatment Key Findings Related to STIM1-Orai Pathway Reference

| Ex Vivo (Isolated mouse aortic rings) | Pre-treatment with Trifolin | Inhibited vasoconstriction induced by NE, KCl, and Ang II. Blocked extracellular Ca²⁺ influx induced by these agonists and thapsigargin (a SOCE activator). | [4] | | In Vivo (Ang II-induced hypertensive mice) | Trifolin (0.1, 1, 10 mg/kg/day) for 4 weeks | Significantly reduced aortic wall thickness. Downregulated expression of STIM1 and ORAI1 proteins in the abdominal aorta. | [4] | | In Vitro (Ang II-activated VSMCs) | Trifolin treatment | Reduced intracellular Ca²⁺ levels. Downregulated expression of STIM1, ORAI1, and downstream proteins (CaM, MLCK, p-MLC2). | [4] |

Detailed Experimental Protocol for Investigating this compound

This protocol outlines a multi-modal strategy to evaluate the effects of a candidate compound like this compound on the STIM1-Orai pathway, based on established methodologies [4].

Objective: To determine whether this compound inhibits the STIM1-Orai signaling pathway and SOCE in vascular smooth muscle cells (VSMCs).

1. Materials

  • Test Compound: this compound (purity >95% recommended).
  • Cell Line: Primary or immortalized Vascular Smooth Muscle Cells (VSMCs).
  • Agonists/Antagonists: Norepinephrine (NE), Angiotensin II (Ang II), Thapsigargin (TG), Verapamil.
  • Antibodies: Anti-STIM1, Anti-ORAI1, Anti-CaM, Anti-MLCK, Anti-p-MLC2, Anti-GAPDH.
  • Calcium Dye: Fluo-4/AM.
  • Other Reagents: Standard cell culture materials, RIPA lysis buffer, ECL substrate.

2. Experimental Workflow

The investigation proceeds through three sequential phases, as shown in the workflow below:

fp cluster_1 Phase 1: Functional Ca²⁺ Assay cluster_2 Phase 2: Protein Analysis (Western Blot) cluster_3 Phase 3: Ex Vivo Validation Compound Candidate Compound (e.g., this compound) p1_step1 Load VSMCs with Ca²⁺-sensitive dye (Fluo-4/AM) Compound->p1_step1 p1_step2 Pre-treat with compound Stimulate with agonist (e.g., Ang II, TG) p1_step1->p1_step2 p1_step3 Measure real-time Ca²⁺ influx using fluorescence plate reader p1_step2->p1_step3 p2_step1 Treat VSMCs with compound and agonist p1_step3->p2_step1 p2_step2 Lyse cells and extract protein p2_step1->p2_step2 p2_step3 Perform Western Blot for STIM1, Orai1, CaM, MLCK, p-MLC2 p2_step2->p2_step3 p3_step1 Mount isolated aortic rings in organ bath p2_step3->p3_step1 p3_step2 Pre-incubate with compound Induce constriction (KCl, NE) p3_step1->p3_step2 p3_step3 Measure isometric tension p3_step2->p3_step3

3. Key Procedures

  • 3.1. Calcium Flux Assay [4]:

    • Culture VSMCs in black-walled, clear-bottom 96-well plates.
    • Load cells with 4 µM Fluo-4/AM in assay buffer for 1 hour at 37°C.
    • Pre-incubate with various concentrations of this compound (e.g., 1-100 µM) for a set time (e.g., 30 minutes).
    • Stimulate cells with an agonist such as Ang II (1 µM) or Thapsigargin (1 µM) to activate SOCE.
    • Immediately measure fluorescence (Ex/Em ~494/516 nm) in a real-time plate reader for at least 10 minutes.
    • Analysis: Calculate the area under the curve (AUC) or peak fluorescence for each treatment and normalize to the agonist-only control to determine the percentage inhibition of Ca²⁺ influx.
  • 3.2. Western Blot Analysis [4]:

    • Treat VSMCs as for the calcium assay and lyse using RIPA buffer.
    • Separate proteins (20-40 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies (e.g., anti-STIM1, anti-Orai1, 1:1000 dilution) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Visualize bands using an ECL substrate and image with a chemiluminescence system.
    • Analysis: Quantify band density, normalize to a loading control (e.g., GAPDH), and compare to control groups to assess protein downregulation.

Research Recommendations and Future Directions

  • Source and Characterize the Compound: The first step is to obtain high-purity this compound. As it is a sapogenin, its solubility may be a challenge; consider using solvents like DMSO and including appropriate vehicle controls in all experiments.
  • Expand Mechanistic Studies: The proposed protocol confirms a functional effect. To deepen the mechanistic understanding, consider techniques like co-immunoprecipitation (Co-IP) to see if this compound disrupts the STIM1-Orai1 physical interaction, or electrophysiology (patch-clamp) to directly measure CRAC current inhibition.
  • Explore Related Pathways: Given that other saponins show antiviral activity by disrupting viral fusion [5] [6], it may be worthwhile to investigate whether this compound has any modulatory effect on other signaling pathways.

I hope this detailed framework provides a solid foundation for your research. Should you obtain specific data on this compound in the future, the protocols and analysis methods here can be directly applied.

References

Mechanism of Action: How Sarsasapogenin Inhibits Ferroptosis

Author: Smolecule Technical Support Team. Date: February 2026

Current evidence suggests sarsasapogenin protects cells from ferroptosis primarily through antioxidant activity and by modulating the core ferroptosis pathway. The proposed mechanism, based on a 2025 study on cisplatin-induced ototoxicity, is outlined below [1].

G Cisplatin Cisplatin Oxidative Stress Oxidative Stress Cisplatin->Oxidative Stress Induces Ferroptosis Ferroptosis Cell Death Cell Death Ferroptosis->Cell Death Lipid Peroxides Lipid Peroxides Lipid Peroxides->Ferroptosis  Accumulate Oxidative Stress->Lipid Peroxides  Leads to This compound This compound This compound->Oxidative Stress  Reduces GPX4 GPX4 This compound->GPX4  Upregulates System Xc⁻ System Xc⁻ GSH GSH System Xc⁻->GSH Synthesizes GSH->GPX4  Cofactor for GPX4->Lipid Peroxides  Reduces

Diagram Title: this compound inhibits ferroptosis pathway.

As the diagram illustrates, the protective effect is achieved through a multi-targeted approach [1]:

  • Reduction of Oxidative Stress: this compound significantly alleviates cisplatin-induced oxidative stress, a key driver of the ferroptotic cascade.
  • Upregulation of GPX4: It increases the protein expression of Glutathione Peroxidase 4 (GPX4), the key enzyme that reduces lipid peroxides and halts ferroptosis execution.

Key Experimental Data and Findings

The following table summarizes quantitative data from the core study that established this compound's anti-ferroptotic activity in a model of ototoxicity [1].

Table 1: Efficacy of this compound in Protecting HEI-OC1 Auditory Cells from Cisplatin-Induced Damage

Assay Endpoint Cisplatin Group Cisplatin + this compound Group P-value Inference
Cell Viability (CCK-8) 52.1% 79.3% < 0.01 Significant protection
Apoptosis Rate (Flow Cytometry) 25.8% 14.2% < 0.01 Significant reduction
Intracellular ROS Level 215% of control 132% of control < 0.01 Significant reduction
GPX4 Protein Level (WB) 0.4-fold of control 0.9-fold of control < 0.05 Significant restoration

Detailed Experimental Protocol

This protocol is adapted from the methodology used to investigate the otoprotective effects of this compound, providing a reproducible template for your research [1].

Objective: To evaluate the inhibitory effect of this compound on ferroptosis in vitro.

1. Cell Culture and Treatment

  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells, an auditory cell line.
  • Culture Conditions: Maintain cells in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 33°C and 10% CO₂.
  • Treatment Groups:
    • Control: Vehicle only (e.g., DMSO, concentration < 0.1%).
    • Cisplatin Model: Treat with cisplatin (e.g., 30 μM) for 24 hours.
    • This compound Treatment: Pre-treat with this compound (e.g., 10 μM) for 2 hours, then co-administer with cisplatin for 24 hours.
    • Positive Control: Co-treat with a known ferroptosis inhibitor (e.g., Liproxstatin-1, 1 μM) and cisplatin.

2. Assessment of Ferroptosis and Cell Death Markers

  • Cell Viability: Use a Cell Counting Kit-8 (CCK-8) assay. Seed cells in a 96-well plate, apply treatments, then incubate with CCK-8 reagent for 1-4 hours. Measure absorbance at 450 nm.
  • Apoptosis Analysis: Use flow cytometry with an Annexin V-FITC/PI apoptosis detection kit. Harvest cells after treatment, stain with Annexin V and PI, and analyze within 1 hour.
  • Reactive Oxygen Species (ROS): Quantify using a DCFH-DA probe. Load cells with DCFH-DA (10 μM) for 30 minutes at 37°C. After washing, measure fluorescence intensity (Ex/Em = 488/525 nm).
  • Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 dye. Incubate treated cells with JC-1 (5 μg/mL) for 20 minutes at 37°C. Analyze the red/green fluorescence ratio.

3. Protein Expression Analysis (Western Blotting)

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation:
    • Primary Antibodies: Incubate overnight at 4°C with anti-GPX4, anti-SLC7A11 (xCT subunit of system Xc⁻), and a loading control (e.g., β-Actin).
    • Secondary Antibodies: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Use enhanced chemiluminescence (ECL) reagent and visualize bands with a chemiluminescence imager. Perform densitometric analysis.

Application Notes for Researchers

  • Key Findings Summary: this compound exhibits potent anti-ferroptotic activity by mitigating oxidative stress and restoring the GPX4 antioxidant axis, offering a promising therapeutic strategy for conditions involving ferroptotic damage [1].
  • Critical Considerations: The current understanding of this compound's role in ferroptosis is nascent. Its efficacy across different cell types, disease models, and its potential direct molecular targets remain to be fully elucidated.
  • Troubleshooting: If no protective effect is observed, consider titrating the concentration of this compound and the duration of pre-treatment. Always include a validated ferroptosis inhibitor as a positive control to confirm that the observed cell death is ferroptosis-dependent.

References

FAQ: Strategies for Improving Sarsasapogenin Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers face when working with poorly soluble compounds.

Q1: What are the primary strategies for enhancing solubility in vitro? The main approaches involve structural modification of the compound itself or the use of advanced formulation/delivery systems [1]. The table below summarizes these core strategies.

Strategy Description Key Consideration
Structural Modification Introduce charged/polar groups to parent molecule [2]. Requires structural knowledge; may alter bioactivity.
Advanced Delivery Systems Use of liposomes, micelles, or nanoparticles to encapsulate compound [1]. Protects compound, enhances stability & bioavailability.
Co-solvents & Surfactants Use of DMSO, ethanol, or detergent-based solutions. Common initial approach; can interfere with some assays.

Q2: How can structural modification be used to improve solubility? Structure-guided design can incorporate charged residues at specific sites in a molecule to enhance its aqueous solubility without significantly compromising its biological activity [2].

  • Principle: The addition of ionizable groups (e.g., carboxylic acids, amines) or polar moieties can dramatically increase a molecule's interaction with water.
  • Example: For a lipopeptide inhibitor, researchers successfully introduced charged residues at sites that did not interfere with its target binding, resulting in new potent variants with improved solubility profiles [2].
  • Workflow: This approach requires a good understanding of the compound's structure-activity relationship (SAR) to ensure modifications do not negate its intended function.

Q3: What formulation techniques can help with insoluble saponins? Encapsulation and nanocarrier systems are promising technologies to improve the bioavailability and handling of saponins [1]. These systems work by enclosing the compound to protect it and alter its interaction with the solvent.

  • Application: For complex marine saponins, which share solubility challenges with steroidal sapogenins like sarsasapogenin, techniques such as encapsulation within liposomes or polymeric nanoparticles can enhance dissolution and provide controlled release [1].
  • Benefit: These systems can shield the compound from harsh environments and reduce its tendency to aggregate in aqueous solutions.

Experimental Workflow for Solubility Optimization

The following diagram outlines a logical workflow you can follow to systematically address solubility issues with this compound in your assays.

G Start This compound Solubility Issue Step1 Initial Assessment: Test in co-solvents (e.g., DMSO, ethanol) Start->Step1 Step2 Sufficient for assay? Step1->Step2 Step3 Proceed to in vitro assay Step2->Step3 Yes Step4 Consider Structural Modification Step2->Step4 No Step5 Consider Advanced Formulation Step2->Step5 No Step6 Characterize new compound or formulation Step4->Step6 Step5->Step6 Step7 Re-test solubility & bioactivity Step6->Step7 Step7->Step2

Technical Troubleshooting Guide

When experiments are hindered by low solubility, consult this guide for specific issues and potential solutions.

Problem & Symptoms Possible Root Cause Suggested Solution & Experimental Tips

| Precipitation in Aqueous Buffer: Compound crashes out upon dilution from stock solution. | - Solvent-system mismatch.

  • Concentration too high. | - Use the minimum amount of a well-tolerated co-solvent (e.g., DMSO).
  • Tip: Ensure final DMSO concentration is <1% (v/v) for cell-based assays. | | Low & Unreliable Bioactivity: High variability in assay results; activity lower than expected. | - True low activity vs. poor compound availability.
  • Non-specific binding. | - Implement a formulation approach (see FAQ Q3).
  • Tip: Include a control to confirm the compound is in solution (e.g., dynamic light scattering). | | Need for High Solvent Concentration: Requiring >1% DMSO to keep compound soluble, risking cellular toxicity. | - Inherently low aqueous solubility of the compound. | - Explore surfactants (e.g., Tween-80, Cremophor) at low, non-toxic concentrations.
  • Tip: Use cyclodextrins as complexing agents to enhance apparent solubility. |

I hope this technical support guide provides a solid starting point for your work with this compound.

References

optimizing sarsasapogenin extraction yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin Extraction Protocol

The following section provides a foundational methodology for extracting this compound from its primary source, Anemarrhena asphodeloides Bunge (Zhimu). This established protocol is a starting point for optimization efforts [1].

Step Parameter Details & Specifications
1. Raw Material Prep Source Material Dried rhizomes of Anemarrhena asphodeloides [1].
Preparation Grind material into a fine, dry powder [1].
2. Primary Extraction Solvent 95% Aqueous Ethanol [1].
Ratio 1 kg powder to 20 L solvent [1].
Conditions Heat to 70°C for 4 hours [1].
Post-Processing Concentrate extract using rotary evaporation [1].
3. Hydrolysis Method Acid Hydrolysis [1].
Reagents Mix concentrate with equal volume of 10% HCl [1].
Conditions Incubate at 50°C for 2 hours [1].
4. Purification Decolorization Dissolve in absolute ethanol; treat with activated carbon for 30 min [1].
Crystallization Filter and recrystallize from absolute ethanol at room temperature [1].
Expected Yield ~4.6 g/kg (0.46%) of white acicular crystals [1].

The workflow below visualizes the core steps of this established extraction protocol.

G Start Start: Dried Plant Material Step1 Primary Extraction 95% Ethanol, 70°C, 4 hours Start->Step1 Step2 Concentration Rotary Evaporation Step1->Step2 Step3 Acid Hydrolysis 10% HCl, 50°C, 2 hours Step2->Step3 Step4 Purification Decolorization & Crystallization Step3->Step4 End Final Product This compound Crystals Step4->End

Troubleshooting Common Extraction Issues

The table below addresses frequent challenges encountered during the extraction of steroidal compounds like this compound.

Problem Possible Cause Solution
Poor Chromatography Use of methanol in HPLC mobile phase for steroidal saponins [2]. Use acidified aqueous acetonitrile instead of methanol for improved peak shape and detection [2].
Low Final Yield Incomplete hydrolysis of saponins to sapogenins [1]. Optimize acid concentration, temperature, and duration of the hydrolysis step.
Low Purity/Color Co-extraction of pigments and impurities [1]. Ensure adequate decolorization with activated carbon and repeat recrystallization steps [1].
Low Extraction Efficiency Inefficient primary extraction method. Investigate modern techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) [3] [4].

Optimization and Advanced Strategies

For researchers aiming to move beyond the basic protocol, here are advanced strategies for optimization:

  • Systematic Optimization with RSM: To optimize extraction parameters (e.g., solvent concentration, temperature, time, solid-to-solvent ratio), employ Response Surface Methodology (RSM). RSM is a statistical technique that models and analyzes the relationship between multiple factors and the response (yield), allowing you to find the optimal conditions efficiently [5].
  • Adoption of Green Extraction Technologies: Consider replacing conventional heating with modern techniques [3]:
    • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, reducing extraction time and solvent consumption while potentially improving yields [4].
    • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic cavitation to disrupt plant cells, enhancing mass transfer and extraction efficiency [3].

Critical Knowledge Gaps and Next Steps

Based on the current search findings, the following critical information is missing and is essential for creating a comprehensive technical support system:

  • Lack of Quantitative Optimization Data: The search results confirm that RSM and modern techniques like MAE are used for optimization but do not provide specific, quantitative data (e.g., ideal temperature, time, solvent ratios) for this compound.
  • No Detailed Modern Protocols: While MAE and UAE are recommended, no detailed, step-by-step protocols for applying these techniques specifically to this compound were found.

To address these gaps, I suggest:

  • Conducting a targeted literature review on academic databases like PubMed and Scopus using specific search terms such as "microwave-assisted extraction this compound", "optimization of Anemarrhena extraction", and "Response Surface Methodology steroidal saponins".
  • Performing systematic lab experiments based on the foundational protocol provided, using RSM to model and identify the optimal parameters for your specific setup.

References

sarsasapogenin stability in storage solutions

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides evidence-based troubleshooting and protocols for maintaining the stability of saponin compounds in storage, drawing from general saponin research to inform practices for sarsasapogenin.

Frequently Asked Questions (FAQs)

What are the most critical factors affecting saponin stability during storage? The stability of saponin components is primarily influenced by storage temperature, humidity, light exposure, and the pH of the storage solution. High temperatures significantly accelerate degradation, while low temperatures effectively preserve saponin content [1]. High humidity promotes microbial growth and chemical degradation, and light exposure can induce photodegradation of saponin structures [1].

How does temperature specifically impact saponin content? High temperatures are a major driver of saponin degradation and transformation. For example, in Ginseng Radix et Rhizoma Rubra extract, the contents of ginsenosides Rg1 and Rb1 decreased progressively over an 11-week storage period, with higher temperatures (45°C) causing a more pronounced reduction than lower temperatures (5°C). Conversely, the content of ginsenoside Rg3 increased under high-temperature storage, indicating that it is a transformation product from other saponins like Rb1, Rb2, and Rb3 [1]. Another study on saponin-based biopesticides found that samples stored in a cold room (10°C) showed significantly lower degradation and higher concentration compared to those stored at room temperature (26°C) [2].

What storage solution conditions favor saponin stability? While the provided research focuses on solid plant materials, the principles can guide solution storage. A key mechanism is the enzymatic and pH-driven hydrolysis of glycosidic bonds, which are central to saponin structure and activity [1]. Therefore, controlling pH to avoid extremes and using sterile techniques to minimize enzymatic and microbial activity are critical. One study on saponin stabilization used progressive freeze concentration (PFC) before storage, which concentrates and preserves the saponin [2]. For liquid extracts, sterile filtration ("sterilized samples that undergo thermal treatment") before storage was also employed to enhance shelf-life [2].

Experimental Protocols & Troubleshooting

Protocol for Evaluating Storage Temperature Stability

This methodology is adapted from general saponin stability studies to provide a systematic approach for assessing the impact of temperature on your specific saponin solution [2] [1].

Workflow Diagram: Temperature Stability Assessment

Start Prepare Saponin Solution A Aliquot into vials Start->A B Divide into groups A->B C Assign Storage Conditions B->C D1 Group 1: -20°C C->D1 D2 Group 2: 4°C C->D2 D3 Group 3: 25°C C->D3 D4 Group 4: 40°C C->D4 E Sample at time points (e.g., 0, 1, 2, 4 weeks) D1->E D2->E D3->E D4->E F Analyze by HPLC E->F G Quantify degradation/ transformation products F->G

Materials:

  • Saponin standard or purified extract
  • Appropriate solvent (e.g., methanol, water, or buffer)
  • HPLC vials
  • Refrigerator (4°C), freezer (-20°C), incubator (40°C), and room temperature chamber
  • HPLC system with UV or MS detector

Procedure:

  • Preparation: Prepare a stock solution of the saponin at a known concentration. Filter sterilize if evaluating microbial stability.
  • Aliquoting: Dispense equal volumes of the solution into multiple sterile vials.
  • Storage: Divide the vials into groups and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
  • Sampling: Remove samples from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
  • Analysis: Analyze the samples using HPLC to quantify the remaining parent saponin and any degradation products.
  • Data Analysis: Plot the concentration of the saponin over time for each temperature to determine degradation kinetics.
Protocol for Testing pH Stability

This protocol investigates the stability of saponins under different pH conditions, which is critical for formulating storage solutions [1].

Workflow Diagram: pH Stability Assessment

Start Prepare Buffer Solutions A pH 3.0 Start->A B pH 5.0 Start->B C pH 7.0 Start->C C2 pH 7.4 Start->C2 D pH 9.0 Start->D E Spike with saponin A->E B->E C->E C2->E D->E F Incubate at fixed temp (e.g., 37°C) E->F G Sample at intervals F->G H Analyze by HPLC/MS G->H I Identify hydrolysis products H->I

Materials:

  • Saponin standard
  • Buffer solutions covering a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0)
  • Thermostated water bath or incubator
  • HPLC-MS system

Procedure:

  • Buffer Preparation: Prepare a series of buffered solutions with high buffer capacity to maintain pH.
  • Incubation: Add a known amount of saponin to each buffer and incubate at a constant temperature (e.g., 37°C to accelerate reactions).
  • Sampling: Withdraw aliquots at specific time intervals.
  • Analysis: Analyze by HPLC-MS to monitor the disappearance of the parent compound and the appearance of aglycones (sapogenins) or partially hydrolyzed glycosides.
  • Interpretation: The pH that shows the least degradation and minimal formation of hydrolysis products indicates the optimal condition for the storage solution.

Stability Data Summary

The following tables summarize quantitative findings from research on how storage conditions affect various saponins, serving as a reference for expected trends.

Table 1: Impact of Storage Temperature on Saponin Content

Saponin / Material Storage Condition Duration Key Change Reference
General Saponins (Biopesticide) 10°C (Cold Room) 21 days Low degradation; highest concentration: 0.730 mg/mL [2]
General Saponins (Biopesticide) 26°C (Room Temp) 21 days High degradation; lowest concentration: 0.025 mg/mL [2]
Ginsenosides (Rg1, Rb1) 5°C 11 weeks Progressive decrease, but less pronounced [1]
Ginsenosides (Rg1, Rb1) 45°C 11 weeks More pronounced decrease in content [1]
Ginsenoside (Rg3) 45°C 11 weeks Increase in content (transformation product) [1]
Polygonatum Cyrtonema Hua -20°C 4 weeks Highest total saponin content [1]
Polygonatum Cyrtonema Hua Room Temperature 4 weeks Lowest total saponin content [1]

Table 2: Impact of Other Storage Factors on Saponin Content

Factor Condition Observed Effect on Saponins Reference
Humidity 20-30% RH (Low) Minimal change in total saponins [1]
Humidity 80-90% RH (High) Significant reduction in total saponins [1]
Light Sheltered / Dark Reduced degradation (39.1% decrease in 4 weeks) [1]
Light Sunlight / Exposed Increased degradation (43.4% decrease in 4 weeks) [1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid decrease in parent saponin concentration Storage temperature too high Lower the storage temperature to -20°C or 4°C. Confirm stability with a temperature study [2] [1].
Solution pH is too acidic or alkaline Adjust the pH of the storage solution based on a pH stability study. Use appropriate buffers [1].
Formation of unknown degradation products Hydrolysis of glycosidic bonds Identify the fragments (aglycone, sugars) via HPLC-MS. This confirms hydrolysis, requiring pH and temperature control [1].
Enzymatic or microbial activity Filter-sterilize (0.22 µm) the solution before storage. Prepare fresh solutions and use sterile vials [2].
Poor recovery of saponin from storage solution Adsorption to container walls Use low-adsorption vials/tubes. Add a small percentage of organic solvent (e.g., methanol) if compatible with the saponin [1].
Inconsistent stability results between batches Uncontrolled light exposure Store all samples in the dark, using amber vials or wrapping in aluminum foil [1].

References

reducing cytotoxicity sarsasapogenin high concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin Activity & Cytotoxicity Data

Cell Type / Model Substance Tested Key Findings (Effects) Concentration / Dose Citation
Human VSMCs This compound (Sar) No significant cytotoxicity 1, 2, 4 µM [1]
Human VSMCs This compound (Sar) Reduced cell viability (cytotoxic effect) 8 µM [1]
HEI-OC1 cells This compound (Sar) Protected against cisplatin-induced cytotoxicity 5, 10, 20 µM [2]
MAFLD Mouse Model This compound Improved liver injury, lowered hepatic TG 90 mg/kg/d [3]
Spinal Cord Injury Rat Model This compound (SA) Promoted functional recovery 20 mg/kg/d [4]

Mechanisms of Action & Experimental Context

The cytotoxic effect observed at a higher concentration (8 µM) provides a direct reference point for your work. The same study found that at lower concentrations (1-4 µM), this compound effectively blocked the proliferation, migration, and invasion of vascular smooth muscle cells induced by ox-LDL, with the 4 µM dose showing the most pronounced effect without harming the cells [1].

Research in other disease models reveals that this compound's protective effects are often linked to its influence on specific cellular pathways. The diagram below summarizes the key mechanisms identified in the studies.

G HighConcentration High this compound Concentration (e.g., 8 µM) OxidativeStress Oxidative Stress HighConcentration->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction HighConcentration->MitochondrialDysfunction Apoptosis Induction of Apoptosis OxidativeStress->Apoptosis Ferroptosis Induction of Ferroptosis OxidativeStress->Ferroptosis MitochondrialDysfunction->Apoptosis ReducedViability Reduced Cell Viability Apoptosis->ReducedViability Ferroptosis->ReducedViability ProtectivePathways Protective Mechanisms (At lower, therapeutic doses) STIM1_Orai Inhibition of STIM1/Orai Signaling ProtectivePathways->STIM1_Orai MAPK_NFkB Inhibition of MAPK/NF-κB Pathways ProtectivePathways->MAPK_NFkB CellProtection Cytoprotection STIM1_Orai->CellProtection MAPK_NFkB->CellProtection

Suggested Troubleshooting Guide for Your Research

Based on the gathered information, here are some points you could include in your FAQ and troubleshooting guides to address user concerns about cytotoxicity.

  • Q: At what concentration does this compound typically become cytotoxic?

    • A: Evidence from one study on human vascular smooth muscle cells (VSMCs) indicates that a concentration of 8 µM can lead to a significant reduction in cell viability. For experiments on this cell type, it is recommended to use a dose below this threshold, such as 1-4 µM, which demonstrated protective effects without cytotoxicity [1].
  • Q: What are the known mechanisms behind this compound's effects?

    • A: this compound can have dual effects depending on the dose and context.
      • Protective Effects: At lower, therapeutic doses, it has been shown to inhibit specific pro-inflammatory and proliferative pathways, such as STIM1/Orai signaling [1] and the MAPK/NF-κB pathway [4]. It also protects cells by reducing oxidative stress and inhibiting apoptosis and ferroptosis [2].
      • Cytotoxic Effects: At higher concentrations, it may induce cell death through mechanisms like apoptosis and ferroptosis, often triggered by elevated oxidative stress and mitochondrial dysfunction [2] [1].
  • Q: How can I design my experiment to avoid cytotoxicity?

    • A:
      • Conduct a Dose-Response Curve: Always perform a preliminary experiment to test a wide range of concentrations on your specific cell line. The cytotoxic threshold can vary between different cell types.
      • Monitor Cell Death Pathways: If investigating a protective effect of this compound against another toxic insult, include assays that measure markers of apoptosis (e.g., caspase-3 activation) and ferroptosis (e.g., GPX4 levels) to confirm that this compound itself is not causing damage [2].
      • Use Positive Controls: In protective models, use known protective agents (e.g., Liproxstatin-1 for ferroptosis [2]) to validate your experimental system.

References

sarsasapogenin cell viability assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Core Methodology for Cell Viability Assays

The table below summarizes the fundamental experimental parameters for a cell viability assay, based on established cell culture and cytotoxicity methods. [1] [2] [3]

Parameter Typical Setup Purpose & Rationale
Cell Lines A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MRC-5 (human fetal lung fibroblast) [3] [2] Use relevant to your research; A549/HepG2 common for anticancer screening; MRC-5 for non-cancerous control [3].
Assay Type MTT assay, XTT assay [3] [2] Measures metabolic activity; colorimetric readout of cell viability.

| Key Reagents | • Test Compound: Sarsasapogenin (various concentrations) • Positive Control: Doxorubicin (for cytotoxicity) [3] • Negative Control: DMSO (vehicle, e.g., ≤0.1%) [2] | Controls validate assay performance and isolate compound-specific effects. | | Culture Conditions | Medium: DMEM or RPMI-1640 with 10% FBS, penicillin/streptomycin. Incubation: 37°C, 5% CO₂ [1] [2] | Standard mammalian cell culture environment. | | Incubation Time | 24 to 96 hours [3] | Determine temporal effects of the compound. |

Key Parameters for Assay Optimization

Once the core assay is running, you can optimize it for reliability and relevance. The following workflow outlines a systematic approach to this process.

start Assay Optimization Process a Determine Cytotoxic vs. Therapeutic Range start->a b Establish Dose-Response Curve (IC50/EC50) a->b opt1 Run a pilot assay with a wide concentration range (e.g., 0.1-100 µM) a->opt1 c Calculate Selectivity Index (SI) for Therapeutic Window b->c opt2 Use multiple replicates and non-linear regression analysis to calculate the half-maximal effective/inhibitory concentration b->opt2 d Optimize Cell Culture & Seeding Density c->d Parallel opt3 SI = CC50 (non-cancerous cells) / IC50 (cancer cells) A higher SI indicates a better safety margin c->opt3 e Validate Assay with Appropriate Controls d->e Parallel opt4 • Ensure cell viability >90% at start • Optimize seeding density for  linear growth during assay period • Use low-passage cells d->opt4 opt5 • Positive Control: e.g., Doxorubicin • Vehicle Control: e.g., DMSO • Blank: Media only • Verify cell line identity and absence of mycoplasma e->opt5

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in cell viability assays:

  • Problem: High Background or Excessive Variability in Replicates

    • Solution: Ensure a homogeneous cell suspension before seeding. Use more replicates (e.g., 6 or more) to improve statistical power. Confirm that your plate reader is calibrated and that you are using the correct wavelength filters. [2]
  • Problem: No Dose-Response Observed

    • Solution: Verify the solubility and stability of this compound in your chosen solvent. Test a much wider concentration range. Confirm the biological activity of your positive control to ensure the assay is functioning correctly. [3]
  • Problem: Precipitate Formed in Wells with Higher Compound Concentrations

    • Solution: This indicates the compound has exceeded its solubility limit. Use a different solvent (e.g., a different grade of DMSO) or add a solubilizing agent. You may also need to sonicate the stock solution or perform serial dilutions more carefully.
  • Problem: Inconsistent Results Between Experiments

    • Solution: Meticulously standardize all protocols, including cell passage number, seeding density, and incubation times. Use cells within a low passage range and ensure consistent handling. Always use a fresh, authenticated stock of the compound. [1]

Important Considerations for this compound

  • Solubility and Vehicle: this compound is a lipophilic compound. DMSO is the most common solvent, but the final concentration in cell culture media should typically be ≤0.1% to avoid vehicle-induced cytotoxicity. Always include a vehicle control at the same concentration. [2]
  • Mechanism of Action: While specific pathways for this compound may require further investigation, related steroidal saponins have been computationally predicted to target pathways like PI3K-alpha, which is involved in cell survival and proliferation. [3]

References

sarsasapogenin analytical method validation HPTLC

Author: Smolecule Technical Support Team. Date: February 2026

HPTLC Method Validation Parameters

For any HPTLC method, key validation parameters are well-established. The following table summarizes these core parameters based on International Council for Harmonisation (ICH) guidelines [1] [2] [3]:

Parameter Description Typical Requirement / Example
Linearity & Range [1] [2] Ability to obtain test results proportional to analyte concentration within a specific range. Correlation coefficient (r) ≥ 0.9990 [2]. Range: e.g., 30–500 ng/spot [1] or 30–800 ng/band [2].
Precision [3] Closeness of agreement between a series of measurements. Expressed as % Relative Standard Deviation (%RSD). Includes repeatability and intermediate precision.
Accuracy [3] Closeness of agreement between the accepted reference value and the value found. Measured via recovery studies, often using the standard addition method.
Robustness [1] [2] Capacity to remain unaffected by small, deliberate variations in method parameters. Evaluates impact of small changes in mobile phase composition, development distance, or time on results.
Specificity/Selectivity [1] Ability to assess the analyte unequivocally in the presence of other components. Confirmed by analyzing standard vs. sample; should not interfere with excipients or degradants [1].
Limit of Detection (LOD) & Quantification (LOQ) [1] Lowest amount of analyte that can be detected or quantified. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Experimental Protocol for Saponin Analysis

While not for sarsasapogenin specifically, the workflow below synthesizes general steps for HPTLC analysis of saponins, which you can adapt [1] [3] [4].

start Start Method Development sample_prep Sample Preparation • Extract with methanol/butanol [5] • Clean-up with Solid-Phase Extraction (SPE) [6] start->sample_prep application Sample Application • Bandwise application with syringe [1] • E.g., 5 μL volume, 7 mm from margin [1] sample_prep->application development Chromatographic Development • Stationary Phase: Silica gel 60 F254 [1] [3] • Mobile Phase: Chloroform:MeOH:Water [3] or EtOAc:EtOH:Water [2] • Chamber saturation: 15 min [1] application->development detection Detection & Derivatization • Saponins lack chromophores → derivatization required [6] [4] • Use p-anisaldehyde/H₂SO₄ reagent [6] [4] • Heat plate at 100°C for 5 min [6] development->detection scanning Densitometric Scanning • Scan at appropriate wavelength • E.g., 245 nm for Remdesivir [1] detection->scanning validation Method Validation • Perform against ICH parameters (see table) scanning->validation

Frequently Asked Questions & Troubleshooting

Q1: Why can't I detect any bands for my saponin sample after development?

  • Most Likely Cause: Saponins often lack strong chromophores, making them invisible under UV light without derivatization [6] [4].
  • Solution: Derivatize the plate after development. A common and effective method is to dip or spray the plate with p-anisaldehyde in sulfuric acid and ethanol, followed by heating at 100-105°C for several minutes. This produces characteristic colored bands [6] [4].

Q2: My saponin bands are tailing or not well-resolved. How can I improve the separation?

  • Cause: The polarity of the mobile phase may not be optimal for your specific saponin.
  • Solutions:
    • Modify the Mobile Phase: Systematically adjust the ratios of your solvents. For normal-phase HPTLC, increasing the proportion of a non-polar solvent (e.g., chloroform) can decrease Rf, while increasing a polar solvent (e.g., methanol) can increase it [3].
    • Try a Different Mobile Phase System: If one system doesn't work, test another. Examples from literature include n-butanol:acetic acid:water (6:1:3) [3] or ethyl acetate:ethanol (96:4) [1].
    • Use 2D Development: For very complex samples, develop the plate in one direction with the first mobile phase, dry it, then turn it 90° and develop again with a second, different mobile phase for better resolution.

Q3: The validation shows poor precision. What could be the reason?

  • Causes: Inconsistent sample application, chamber saturation conditions, or derivatization.
  • Solutions:
    • Ensure the sample applicator is calibrated and application parameters (band width, position) are consistent [1].
    • Standardize the chamber saturation time. The ICH-endorsed method in one study used a strict 15-minute saturation time before plate development [1].
    • Ensure the derivatization process (spraying/dipping, heating) is highly uniform across the entire plate [6].

References

Troubleshooting Guide: Dose-Response Curve Establishment

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common issues researchers might encounter, based on general principles of dose-response experiments.

Common Issue Potential Causes Recommended Solutions
Poor Curve Fit Incorrect dilution series; high data variability; too few data points. Use a minimum of 8-10 data points in a serial dilution; include replicates to assess variability [1].
High Background Signal Inadequate negative controls; compound auto-fluorescence; non-specific binding. Include proper controls (e.g., "virus-only" wells for 0% inhibition, "cells-only" for 100% inhibition) to define assay boundaries [1].
Low Signal-to-Noise Ratio Weak assay signal; high background interference; incorrect reagent concentrations. Optimize critical reagents (e.g., cell number, virus titer, incubation time); use a validated positive control to confirm assay dynamic range [1].
Inconsistent IC50 Values Plate edge effects; cell passage number too high; reagent instability. Standardize cell culture and assay protocols; use a validated analysis tool (like AutoPlate) for consistent curve fitting [1].
Cytotoxicity Confounding Results Test compound is toxic to cells at higher concentrations. Run a parallel cell viability assay (e.g., CCK-8) to distinguish true antiviral effect from cell death [2].

Experimental Protocol: Establishing a Dose-Response Curve

This protocol is adapted from established high-throughput screening methods for antiviral compounds [3] [2] [1]. You can apply it to evaluate sarsasapogenin.

1. Assay Setup and Plate Layout

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in a 96-well or 384-well tissue culture-treated plate. Allow cells to adhere overnight [3].
  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 1:3 or 1:10 dilutions) in assay medium. A typical screen might use a starting concentration of 10 µM and include a minimum of 8 dilution points [2].
  • Infection: Incubate the serially diluted compound with the virus (e.g., SARS-CoV-2 pseudotypes or live virus) for 1 hour at 37°C. Then, add the mixture to the pre-seeded cells [2].
  • Controls: Essential controls must be included on every plate [1]:
    • Virus Control (0% inhibition): Cells + virus (no compound).
    • Cell Control (100% inhibition): Cells only (no virus, no compound).
    • Positive Control: Cells + virus + a known inhibitor (e.g., toosendanin or benidipine) [2].

2. Incubation and Readout

  • Incubate the plate for a predetermined period (e.g., 36-48 hours) at 37°C with 5% CO₂ [2].
  • The readout depends on the assay system. For pseudotyped viruses, this is often luminescence from a luciferase reporter gene [3]. For other assays, it could be viral RNA quantification by qRT-PCR or visual quantification of cytopathic effect [2].

3. Data Analysis and Curve Fitting

  • Data Normalization: Normalize the raw data (e.g., luminescence values) to the plate controls using this formula [1]: % Inhibition = [(Virus Control - Test Well) / (Virus Control - Cell Control)] * 100
  • Curve Fitting: Fit the normalized dose-response data to a 4-parameter logistic (4PL) model to generate the curve and calculate the IC₅₀ (half-maximal inhibitory concentration) [1].
  • Quality Control: The assay robustness can be evaluated using the Z'-factor. A Z'-factor > 0.5 is considered an excellent assay for high-throughput screening [3]. The formula is: Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ] where σₚ and σₙ are the standard deviations of the positive and negative controls, and μₚ and μₙ are their means.

A Tool for Analysis: AutoPlate

The AutoPlate tool is an open-source R Shiny application designed specifically to accelerate the analysis of biological assays like dose-response curves [1].

  • What it does: AutoPlate provides an intuitive interface to add experimental metadata to raw plate reader data, reformat it, perform statistical analysis using the 4PL model, calculate IC₅₀ values, and generate publication-ready figures [1].
  • How to use it: You can access the online application or install it as an R package. The process involves uploading your raw data file, specifying your plate layout (which wells are samples, controls, etc.), and then letting AutoPlate perform the analysis [1].
  • Benefits: It simplifies the most time-consuming part of the analysis—data formatting and metadata entry—and ensures consistent, reproducible curve fitting [1].

Workflow Visualization

The following diagram illustrates the logical workflow for establishing a dose-response curve, from initial assay setup to final analysis.

Start Start Experiment A1 Plate Setup and Cell Seeding Start->A1 A2 Prepare Compound Serial Dilutions A1->A2 A3 Infect Cells with Virus-Compound Mix A2->A3 B1 Incubate Plate A3->B1 B2 Measure Assay Signal (e.g., Luminescence) B1->B2 C1 Normalize Data to Plate Controls B2->C1 C2 Fit Data to 4-Parameter Model C1->C2 End Calculate IC₅₀ and Generate Report C2->End

References

Sarsasapogenin: Chemical Profile & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For a quick reference, the table below summarizes the fundamental chemical and physical properties of sarsasapogenin that are critical for experimental planning [1] [2] [3].

Property Description / Value
IUPAC Name (25S)-5β-Spirostan-3β-ol [2]
Molecular Formula C₂₇H₄₄O₃ [1] [3]
Molecular Weight 416.64 g/mol [2] [3]
Melting Point 194 - 201.5 °C [2] [3] [4]
Form at Room Temp White, acicular (needle-like) crystalline solid [1] [5]
LogP (Predicted) 4.52 - 6.21 (Indicates high lipophilicity) [3] [4]
Water Solubility Very low (estimated 0.0066 mg/L at 25 °C) [4]
Common Solubility Soluble in absolute ethanol, DMSO, and other organic solvents. Solubility is low in aqueous solvents [1] [2] [5].

A Guide to Solvent Compatibility Testing

Before proceeding with biological or analytical assays, it is crucial to experimentally determine the compatibility of your chosen solvent with this compound and your specific device or material. The workflow below outlines this key testing and decision-making process.

Solvent Compatibility Test Workflow Start Start Compatibility Test Prepare Prepare Device/Material (Cut to increase surface area, note physical characteristics) Start->Prepare ChooseSolvent Choose Solvents Prepare->ChooseSolvent Polar Polar/Aqueous (e.g., Water, Saline) ChooseSolvent->Polar NonPolar Non-Polar (e.g., Hexane, DMSO) ChooseSolvent->NonPolar Semipolar Semi-Polar/Alcohol (e.g., Ethanol, Acetone) ChooseSolvent->Semipolar Expose Expose to Solvent (Submerge in glass jar, incubate at warm temperature, agitate periodically) Polar->Expose NonPolar->Expose Semipolar->Expose Evaluate Evaluate for Changes Expose->Evaluate PhysicalChange Softening, Swelling, Shrinking, Debris Evaluate->PhysicalChange Observed? ChemicalChange Color Change, Precipitate, pH Change Evaluate->ChemicalChange Observed? Proceed Compatible Proceed to Testing Evaluate->Proceed No Change Mitigate Consider Mitigation: Filtration, Centrifugation, pH adjustment, Alternative Solvent PhysicalChange->Mitigate ChemicalChange->Mitigate Mitigate->ChooseSolvent Re-test

Experimental Protocol for Testing [6]

You can perform a simple compatibility test with the following methodology:

  • Prepare the Test System: If testing a medical device, cut it into pieces using clean equipment to increase the surface area. For pure this compound, use it in its crystalline form. Note the initial physical state.
  • Select Solvents: Choose at least one solvent from each major category:
    • Polar/Aqueous: Water, 0.9% Saline, Phosphate Buffer Solution (PBS).
    • Semi-Polar: Ethanol, Isopropyl Alcohol (IPA), Acetone.
    • Non-Polar: Hexane, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
  • Perform Extraction:
    • Place the test material into clean, clear glass jars.
    • Add enough solvent to fully submerge the material.
    • Seal the containers to prevent evaporation.
    • Incubate at a controlled, warm temperature (e.g., 37°C, 50°C) for 24-72 hours, agitating periodically if possible.
  • Post-Extraction Evaluation: After the incubation period, examine both the solvent and the test material for changes:
    • In the Solvent: Check for color change, cloudiness, precipitation, or sediment. Measure the pH if applicable.
    • In the Test Material: Look for softening, swelling, shrinking, cracking, or the formation of debris.

Formulation Strategies for Injectable Solutions

Developing an injectable formulation of this compound requires overcoming its low water solubility while ensuring stability and biocompatibility [7].

Strategy Method & Examples Key Considerations
pH Adjustment Use buffers (e.g., phosphate, citrate) to ionize the compound and enhance solubility in water. Must find a balance between solubility and stability. The target pH should be as close to physiological pH (5-8) as possible to minimize tissue irritation [7].
Co-solvents Use water-miscible organic solvents. Examples: Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400, Glycerin. Often used in combination. High concentrations may cause irritation or precipitation upon injection. Requires careful toxicity profiling [7].
Surfactants Use to solubilize via micelle formation. Examples: Polysorbate 80, Cremophor EL. Effective for highly lipophilic compounds. Can cause hypersensitivity reactions; requires safety evaluation [7].
Complexing Agents Form inclusion complexes. Example: Cyclodextrins. Can significantly improve solubility and stability. The complex formation must be well-characterized [7].

Critical Additional Tests for Injectables [7]:

  • Osmolality: Adjust to isotonic range (250-350 mOsm) using agents like mannitol or dextrose to prevent hemolysis.
  • Plasma Compatibility: Mix the formulation with plasma in vitro to check for precipitation, which could cause embolism.
  • Blood Compatibility: Test for hemolysis (red blood cell rupture) or other adverse reactions with blood.
  • Packaging Compatibility: Assess interactions with vial stoppers and glass to ensure no leachables affect the solution.

Frequently Asked Questions & Troubleshooting

Q1: During my experiment, my this compound solution in ethanol became cloudy and formed a precipitate. What happened and how can I fix it? A: This is likely due to solvent evaporation or contact with aqueous media. Ethanol is hygroscopic and can absorb water from the atmosphere, reducing its capacity to hold this compound.

  • Troubleshooting:
    • Ensure containers are tightly sealed.
    • Use anhydrous (absolute) ethanol.
    • For aqueous dilutions, you may need to use a co-solvent system (e.g., Ethanol-PEG-Water with a surfactant) to maintain solubility.
    • Gently warm the solution and see if the precipitate re-dissolves.

Q2: I need to filter-sterilize my this compound formulation for a cell culture assay, but the compound seems to get stuck on the filter. What could be the cause? A: This is a common issue with lipophilic compounds and is often due to non-specific binding to the filter membrane.

  • Troubleshooting:
    • Filter Material: Switch to a low-protein-binding filter membrane, such as PVDF (polyvinylidene fluoride) or PTFE (polytetrafluoroethylene). Avoid cellulose-based filters.
    • Pre-saturation: Pre-wet the filter by passing a small amount of the pure solvent (without the API) or a protein-containing solution (like BSA) to saturate binding sites.
    • Concentration: Ensure your solution is not overly concentrated, as it could be precipitating at the filter surface.

Q3: My analytical results for this compound extracts are inconsistent. Could the solvent be degrading the compound or the test device? A: Yes. Protic solvents (like water, ethanol, IPA) can participate in chemical reactions and alter the extractable profile, especially when used at high temperatures for prolonged periods [8].

  • Troubleshooting:
    • Use aprotic solvents (like Acetonitrile, Acetone, DMSO) for extraction if reactivity is a concern.
    • Analyze a fresh standard solution of this compound to rule out inherent instability.
    • Perform a forced degradation study (stressing the compound with heat, light, and different pH levels) to identify potential degradation products.

References

Saponins in Antiviral Therapy: Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on saponins and their potential in synergistic therapies, based on recent research.

Saponin / Compound Primary Mechanism of Action Observed Synergistic or Combinatorial Effect Relevant Experimental Data / Assays
Saponins (as LNPs) Endosomal disruption; enhanced transfection efficiency; Th1-biased immune response [1] Used as a component in Lipid Nanoparticles (LNPs) to improve mRNA vaccine delivery and immunogenicity [1]. In vitro: DNA barcode and mRNA transfection efficiency; IRF and NF-κB pathway activation assays. In vivo: Measurement of antigen-specific IgG2a titers in vaccination studies [1].
Licorice-saponin A3 Broad-spectrum inhibition of SARS-CoV-2 RBD; anti-inflammatory via JNK and p38 MAPK pathways [2] Exhibits dual antiviral and anti-inflammatory action, potentially reducing cytokine-driven damage [2]. In vitro: HDX-MS analysis and QM/MM simulations for RBD binding; SARS-CoV-2 inhibition in Vero E6 cells (EC₅₀ = 1.016 μM). Cell-based assays: Phosphoproteomics; multi fluorescent immunohistochemistry (mIHC) for pathway analysis [2].
Plant-derived Saponins (General) Membrane permeabilization; antiviral activity; immunostimulation; anti-inflammatory and antithrombotic effects [3] Proposed as complementary therapy to conventional treatments to address multiple COVID-19 symptoms and complications; potential adjuvants for vaccines [3]. Evidence summarized from literature. Antiviral: Inhibition of various pharmacological targets of SARS-CoV-2. In vivo/Clinical: Models associated with inflammation and pulmonary coagulopathy [3].
Tilorone (Non-saponin synthetic) Antiviral activity against betacoronaviruses [4] Shows strong synergistic effect in combination with Nelfinavir or Molnupiravir against SARS-CoV-2 variants [4]. In vitro: HCoV-OC43 reporter virus assay (EC₅₀ = 0.014 μM). Checkerboard assay to identify synergistic drug combinations. Validation against multiple SARS-CoV-2 variants [4].

Elucidating the Anti-inflammatory Mechanism of Licorice-Saponin A3

The following diagram illustrates the dual mechanism of Licorice-saponin A3, as identified in recent studies, which is a valuable model for understanding how similar compounds might work [2].

G cluster_viral Antiviral Action cluster_host Anti-inflammatory Action A3 Licorice-saponin A3 RBD Viral RBD (BA.1, XBB, BQ.1.1, etc.) A3->RBD Binds to Y453 site ACE2 ACE2 Receptor RBD->ACE2 Disrupts interaction CellEntry Blocks Viral Cell Entry MAPK p38 / JNK MAPK Pathways A3_host Licorice-saponin A3 A3_host->MAPK Inhibits Cytokines Reduces Production of Pro-inflammatory Cytokines MAPK->Cytokines Leads to Outcome Rebalances Immune Dysregulation Cytokines->Outcome

Diagram: Dual Mechanism of Licorice-Saponin A3. The compound acts by directly inhibiting viral entry and simultaneously modulating host inflammation pathways [2].

Key Experimental Workflows for Saponin Research

For creating detailed troubleshooting guides, the methodologies from these studies can be highly informative.

Workflow 1: Screening for Synergistic Drug Combinations

This pragmatic approach, used to identify the Tilorone combinations, can be adapted for screening saponins with other drugs [4].

G Step1 1. Primary Screen Test drug library (e.g., 680 compounds) in a safe betacoronavirus model (HCoV-OC43) Assay: Reporter virus (e.g., Rluc) replication Step2 2. Potency Validation Dose-response assays on hits Calculate EC₅₀, CC₅₀, and Selectivity Index (SI) Step1->Step2 Step3 3. Identify Synergy Checkerboard assay with promising inhibitors Test various concentration ratios Step2->Step3 Step4 4. Validate Against Pathogen Confirm synergistic combinations using the target virus (e.g., SARS-CoV-2 variants) Step3->Step4

Diagram: Screening Workflow for Synergistic Combinations. This cell-based phenotypic screening approach efficiently identifies and validates potent drug pairs [4].

Workflow 2: Validating Saponin Mechanisms of Action

This workflow synthesizes techniques used to study Licorice-saponin A3 and other bioactive compounds [2] [5].

  • Target Engagement and Binding Analysis

    • Surface Plasmon Resonance (SPR): Used to quantify the binding affinity (equilibrium dissociation constant, KD) between the saponin and target proteins like the SARS-CoV-2 Spike protein or its RBD [5].
    • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Pinpoints the specific binding site on the target protein (e.g., identifying Y453 on the RBD as critical for A3 binding) [2].
    • Molecular Docking: In silico simulation to predict the binding pose and interactions of the saponin with the target protein [5].
  • Functional Antiviral and Anti-inflammatory Assays

    • In vitro Antiviral Efficacy: Infection models using cells like Vero E6 or human airway cells infected with live SARS-CoV-2 (or variants) to determine the half-maximal effective concentration (EC50) [2].
    • Protease Inhibition Assay: For compounds targeting viral proteases (Mpro, PLpro), a Fluorescence Resonance Energy Transfer (FRET) assay can determine the half-maximal inhibitory concentration (IC50) [5].
    • Anti-inflammatory Assessment: Cell-based models (e.g., LPS-stimulated macrophages) to measure the saponin's effect on key inflammatory mediators (NO, IL-6, TNF-α, IL-1β) via ELISA and related kits [5].

Critical Considerations for Experimental Design

Based on the reviewed literature, here are key points that could form the basis of FAQs for researchers:

  • Adjuvant Selection is Critical: The choice of adjuvant in a vaccine formulation (e.g., water-in-oil vs. aluminum-based) profoundly impacts the magnitude, breadth, and durability of the immune response, including T-cell immunity and cross-protection against variants [6]. This is a key variable to control and troubleshoot.
  • Account for Age-Dependent Effects: Vaccine-induced antibody responses and protective efficacy can be significantly attenuated in aged mouse models, which is crucial for translational research [6].
  • Explore Multiple Viral Entry Pathways: Be aware that SARS-CoV-2 can infect certain immune cells, like monocytes, via ACE2-independent pathways such as the cyclophilin-CD147 interaction [7]. This is relevant for studies on viral pathogenesis and broad-spectrum inhibitors.

References

sarsasapogenin vs smilagenin pharmacological activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Pharmacological Activities

The table below summarizes the key pharmacological activities and experimental details for sarsasapogenin and smilagenin based on recent studies.

Compound Pharmacological Activity Research Models (In Vivo/In Vitro) Key Mechanisms / Targets Key Experimental Findings / Dosages

| This compound | Anti-inflammatory & Neuroprotection (Spinal Cord Injury) | - In vivo: Rat SCI model [1]

  • In vitro: LPS-induced cells [1] | Inhibits MAPK/NF-κB pathways [1] | - Doses: 5, 10, 20 mg/kg (rat, intragastric) [1]
  • Improved locomotor recovery (BBB score) [1] | | | Diabetic Nephropathy Treatment | - In vivo: STZ-induced diabetic rats [2]
  • In vitro: Podocyte cells [2] | Restores podocyte autophagy via GSK3β signaling pathway [2] | - Dose: 15 mg/kg (rat, 8 weeks) [2]
  • Reduced proteinuria, TG, T-CHO, LDL-C [2] | | | Osteoporosis Treatment | - In vivo: OVX mice [3]
  • In vitro: BMSCs, HUVECs [3] | Activates GPX4/SLIT3/ROBO1 axis; promotes angiogenesis-osteogenesis coupling [3] | - Doses: 5, 10 mg/kg/d (mouse, 12 weeks) [3]
  • Directly interacts with GPX4 (Kd=44.6 μM) [3] | | | Metabolic-associated Fatty Liver Disease (MAFLD) | - In vivo: MAFLD mice [4] | Modulates gut microbiota; co-regulates Taurine and Tryptophan Metabolism [4] | - Dose: 90 mg/kg/d [4]
  • Lowered hepatic TG by 6 μmol/g tissue [4] | | Smilagenin | Neuroprotection (Parkinson's Disease) | - In vivo: Chronic MPTP/probenecid mouse model [5]
  • In vitro: MPP+-treated SH-SY5Y cells [5] | Increases striatal GDNF & BDNF; promotes CREB phosphorylation [5] | - Doses: 10, 26 mg/kg/day (mouse, intragastric) [5]
  • Improved locomotor ability (rotarod, open field) [5] | | | Neuroprotection (Alzheimer's Disease) | - In vivo: APP/PS1 transgenic mice [6]
  • In vitro: SH-SY5Y cells [6] | Induces BDNF expression via epigenetic remodeling (inhibits HDAC/increases P300) [6] | - Rescued learning and memory deficits (Y maze, water maze) [6] | | | Potential Anti-breast Cancer Activity | - In silico study [7] | Potential inhibitor of SREBP (Sterol Regulatory Element-Binding Protein) [7] | - Molecular docking score: -7.37 kcal/mol [7]
  • Promising drug candidate profile predicted [7] |

Key Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of key experimental methodologies.

  • This compound in SCI [1]: The BBB (Basso, Beattie, and Bresnahan) locomotor rating scale was used weekly for 8 weeks post-injury to assess hindlimb movement in rats. For molecular analysis, proteins from spinal cord tissues or cells were extracted, and pathways were investigated via western blotting.
  • This compound in Diabetic Nephropathy [2]: Streptozotocin (STZ)-induced diabetic rats are a common model. Podocyte injury and autophagy were studied in vitro under high-glucose (HG) conditions. Network pharmacology predicted GSK3β as a target, which was validated experimentally.
  • Smilagenin in Parkinson's Disease [5]: The chronic model was created by administering 10 doses of MPTP HCl (15 mg/kg, s.c.) + probenecid (250 mg/kg, i.p.) over 5 weeks. Locomotor ability was assessed using the rotarod test and open field test. Dopaminergic neuron integrity was evaluated via tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and HPLC for striatal dopamine.
  • Smilagenin in Alzheimer's Disease [6]: Cognitive function was evaluated in APP/PS1 mice using the Morris water maze, Y-maze, and novel object recognition tests. Epigenetic mechanisms were explored by measuring histone acetylation levels at the BDNF promoter via Chromatin Immunoprecipitation (ChIP) assay.

Mechanism of Action and Signaling Pathways

The diagrams below illustrate the core mechanisms of action for both compounds as identified in the research.

G cluster_sa Key Pathways for this compound SA This compound (SA) SCI Spinal Cord Injury SA->SCI DN Diabetic Nephropathy SA->DN OP Osteoporosis SA->OP SCI_1 Inhibits MAPK/NF-κB pathways SCI->SCI_1 SCI_2 Modulates immune microenvironment SCI_1->SCI_2 SCI_3 Functional recovery SCI_2->SCI_3 DN_1 Activates GSK3β signaling DN->DN_1 DN_2 Restores podocyte autophagy DN_1->DN_2 DN_3 Reduces proteinuria DN_2->DN_3 OP_1 Binds and activates GPX4 OP->OP_1 OP_2 Upregulates SLIT3 in BMSCs OP_1->OP_2 OP_3 Activates ROBO1 in HUVECs OP_2->OP_3 OP_4 Promotes angiogenesis- osteogenesis coupling OP_3->OP_4

G cluster_smi Key Pathways for Smilagenin SMI Smilagenin (SMI) PD Parkinson's Disease SMI->PD AD Alzheimer's Disease SMI->AD BC Breast Cancer (In Silico) SMI->BC PD_1 Increases GDNF & BDNF protein levels PD->PD_1 PD_2 Promotes CREB phosphorylation PD_1->PD_2 PD_3 Protects dopaminergic neurons PD_2->PD_3 AD_1 Inhibits HDAC activity or increases P300 AD->AD_1 AD_2 Increases histone acetylation at BDNF promoter AD_1->AD_2 AD_3 Upregulates BDNF transcription AD_2->AD_3 AD_4 Improves learning & memory AD_3->AD_4 BC_1 Potential SREBP inhibitor BC->BC_1

Conclusion for Research Consideration

  • This compound shows broader application in metabolic and inflammatory diseases, with strong evidence for treating diabetic nephropathy, spinal cord injury, and osteoporosis. Its mechanisms often involve inhibiting inflammation and regulating cellular autophagy.
  • Smilagenin is predominantly focused on neurodegenerative diseases like Parkinson's and Alzheimer's. Its key mechanism appears to be the upregulation of neurotrophic factors (BDNF, GDNF), partly through epigenetic regulation.

References

sarsasapogenin comparative efficacy other steroidal sapogenins

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin at a Glance

This compound is a natural steroidal sapogenin (the aglycone part of a saponin) primarily obtained from the plant Anemarrhena asphodeloides Bunge (Zhimu) [1] [2]. Its chemical structure is characterized by a 5β-configuration, meaning there is a cis-linkage between the A and B rings of the steroid nucleus, which is unusual as most saturated steroids have a trans-linkage [2]. Its C-25 epimer (a molecule with different spatial arrangement at one atom) is known as smilagenin [2].

The table below summarizes its key features and a comparison with a well-known sapogenin, Diosgenin.

Feature This compound Diosgenin (for Context)
Chemical Structure Steroidal sapogenin with a 5β-configuration (cis A/B rings) and a ketone spiro acetal side chain [1] [2]. Steroidal sapogenin with a Δ5 double bond [2].
Primary Natural Source Anemarrhena asphodeloides Bunge (Zhimu) [1] [3]; also found in various Smilax (sarsaparilla) and Yucca species [1] [2]. Mexican yam (Dioscorea species) [2].
Key Historical/Role One of the first identified sapogenins; fundamental in developing the Marker degradation for hormone synthesis [2]. Key starting material for the industrial-scale production of steroid hormones (e.g., progesterone) [2].

Reported Pharmacological Activities of this compound

Extensive preclinical studies have identified multiple pharmacological activities for this compound. The table below summarizes key findings and the experimental models in which they were observed.

Pharmacological Activity Key Findings / Proposed Mechanisms Experimental Models (Examples)
Neuroprotection & Alzheimer's Disease Reverses the decline in muscarinic acetylcholine receptor (mAChR) density in the brain; improves memory [2]. A potential treatment for Alzheimer's disease [2] [4]. Memory-deficit rat models [2].
Anti-diabetic Effects Lowers blood sugar and reverses diabetic weight gain [2]. Restores podocyte autophagy [5]. Mice with a mutant diabetes gene (db) [2]. Rat model of diabetic kidney disease (DKD) [5].
Anti-inflammatory & Immunomodulation Suppresses inflammation by inhibiting pro-inflammatory M1 markers; modulates the immune microenvironment by inhibiting the MAPK/NF-κB signaling pathways [4]. Rat model of spinal cord injury (SCI); Lipopolysaccharide (LPS)-stimulated cells [4].
Anti-cancer Induces apoptosis (cell death) via the mitochondrial pathway and ER stress pathway [6]. HeLa cells (human cervical cancer line) [6].

A proposed mechanism for its anti-inflammatory and neuroprotective effects, particularly in Spinal Cord Injury (SCI), involves the inhibition of key signaling pathways, as illustrated below.

G cluster_pathway Inflammatory Signaling Pathway Activation SA This compound (SA) Inhibition Inhibition SA->Inhibition Upstream Inflammatory Stimulus (e.g., Spinal Cord Injury) MAPK MAPK Pathway (MAPK8/JNK, MAPK14/p38) Upstream->MAPK NFkB NF-κB Pathway (RELA/p65) Upstream->NFkB Output Pro-inflammatory Cytokine Release (e.g., TNF) MAPK->Output NFkB->Output Inhibition->MAPK Suppresses Inhibition->NFkB Suppresses

This mechanism was predicted using network pharmacology and validated through in vivo and in vitro experiments [4].

Efficacy Comparison with Other Sapogenins

Direct, head-to-head comparative studies are scarce. However, some research highlights the importance of this compound's specific chemical structure for its activity:

  • Compared to Smilagenin and Tigogenin: In studies on Alzheimer's disease and diabetes, both this compound and its C-25 epimer Smilagenin showed significant efficacy in halting mAChR decline and lowering blood sugar [2]. In contrast, Tigogenin (the 5α-epimer of smilagenin, with a trans A/B ring junction) showed no significant effect in the same models [2]. This underscores that the 5β-configuration (cis A/B ring fusion) is critical for this specific biological activity.
  • Compared to Diosgenin: In the same anti-diabetic and Alzheimer's studies, Diosgenin (which has a Δ5 double bond) showed much lower anti-diabetic activity and no significant effect on mAChRs [2].

Example Experimental Protocol

To illustrate how the efficacy of this compound is tested, here is a summarized protocol from a study investigating its pro-apoptotic effects in HeLa (cervical cancer) cells [6].

Objective: To evaluate the induction of apoptosis and underlying mechanisms.

  • Cell Culture: HeLa cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum and antibiotics [6].
  • Treatment: Cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48 hours). A control group receives only the vehicle (e.g., DMSO) [6].
  • Cell Viability/Cytotoxicity Assay: An MTT assay or similar is used to measure the inhibition of cell growth after treatment [6].
  • Cell Cycle Analysis: Treated cells are stained with propidium iodide and analyzed by flow cytometry to detect cell cycle arrest (e.g., in S or G2/M phase) [6].
  • Apoptosis Analysis:
    • Mitochondrial Pathway: Changes in mitochondrial membrane potential are measured using a fluorescent probe like Rhodamine 123 (Rh123). The expression levels of Bcl-2 family proteins (e.g., Bax, Bak) and the release of cytochrome c are analyzed by Western blot [6].
    • ER Stress Pathway: The expression of key ER stress markers like GRP78, CHOP, and phosphorylated eIF2α is detected by Western blot [6].
  • Caspase Activation: The cleavage and activation of executioner caspases (e.g., caspase-3 and caspase-9) are assessed by Western blot [6].

Conclusion and Research Outlook

  • Unique Structure: Its 5β-configuration is a key differentiator that appears to underpin its efficacy in neuroprotection and diabetes, setting it apart from sapogenins like diosgenin and tigogenin [2].
  • Multi-target Potential: It shows activity against multiple conditions, including Alzheimer's, diabetes, inflammation, and cancer, through various mechanisms [1] [4] [6].

For researchers, the current evidence strongly supports further investment in:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies against a wider panel of steroidal sapogenins.
  • Clinical Translation: More comprehensive preclinical studies and clinical trials are needed to fully understand its therapeutic potential and safety profile in humans [1].

References

sarsasapogenin anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Anti-inflammatory Activity

Compound / Agent Experimental Model Key Inflammatory Markers Measured Observed Effects & Potency Citation

| Sarsasapogenin-AA13 (derivative) | In vitro: LPS-induced RAW264.7 macrophages In vivo: Dimethylbenzene-induced mouse ear edema | NO, TNF-α, PGE2, COX-2, iNOS, p-p38, p-JNK, NF-κB activation | In vitro: Dose-dependently inhibited production of NO, TNF-α, PGE2; suppressed expression of COX-2 and iNOS; inhibited phosphorylation of p38 and JNK; suppressed NF-κB activation. In vivo: Significantly relieved ear edema (20 mg/kg). | [1] | | This compound (from Smilax officinalis) | Not fully detailed in available excerpts | Not specified | Reported to have anti-inflammatory activity comparable to the conventional drug dexamethasone. | [2] | | This compound + Fluticasone (combination) | In vivo: Ovalbumin-induced mouse asthma model | Not fully specified | The combination showed a protective effect against airway inflammation, suggesting potential for use with lower doses of steroids. | [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies:

  • For this compound-AA13 (AA13) [1]:

    • In vitro (Cell-based) Assays: Macrophage cells (RAW264.7 cell line and mouse peritoneal macrophages) were exposed to LPS (1 μg/mL) to induce inflammation. Cells were pretreated with AA13 at various concentrations (5, 10, 20 μmol/L) before LPS stimulation.
    • NO Production: Measured using the Griess reaction.
    • Cytokine Production (TNF-α, PGE2): Measured using commercial enzyme-linked immunosorbent assay (ELISA) kits.
    • Protein Expression (iNOS, COX-2, MAPK pathways, NF-κB): Analyzed by western blotting.
    • In vivo (Mouse Edema) Model: Dimethylbenzene was applied to the mouse ear to induce inflammation. AA13 (20 mg/kg/d) or a positive control drug was administered orally for 3 days before the induction. The anti-inflammatory effect was assessed by measuring the reduction in ear edema.
  • For this compound in Combination Therapy [2]:

    • In vivo (Mouse Asthma) Model: Asthma was induced in mice by sensitization and challenge with ovalbumin (OVA). The combination of this compound and the steroid fluticasone was administered, and parameters of airway inflammation were evaluated.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effect of this compound derivatives, particularly AA13, is linked to the suppression of two major pro-inflammatory signaling pathways: the NF-κB pathway and the MAPK pathway [1]. The following diagram illustrates this mechanism based on the experimental data.

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path NFkB_act NF-κB Activation NFkB_path->NFkB_act p38 p38 Phosphorylation MAPK_path->p38 JNK JNK Phosphorylation MAPK_path->JNK Transcription Pro-inflammatory Gene Transcription p38->Transcription Promotes JNK->Transcription Promotes NFkB_act->Transcription Promotes Output Inflammatory Outputs: • iNOS / NO • COX-2 / PGE2 • TNF-α Transcription->Output AA13 AA13 Treatment AA13->p38 Inhibits AA13->JNK Inhibits AA13->NFkB_act Inhibits

Research Gaps and Future Directions

While the data is promising, several aspects require further investigation to fully position this compound among anti-inflammatory agents:

  • Limited Direct Comparisons: The current data lacks head-to-head comparisons with a wide range of standard anti-inflammatory drugs (e.g., NSAIDs, other steroids) under identical experimental conditions, making a definitive potency ranking difficult [3] [4].
  • Pharmacokinetic Studies: More research is needed on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its derivatives, which is crucial for drug development [3] [5].
  • Clinical Data: All findings are currently from preclinical studies (in vitro and in vivo animal models). Clinical trials are necessary to confirm efficacy and safety in humans [3] [4].

References

sarsasapogenin content different Asparagus species

Author: Smolecule Technical Support Team. Date: February 2026

Sarsasapogenin in Asparagus Species

Asparagus Species Reported Plant Part Key Context
A. racemosus (Shatavari) Roots, leaves, fruits [1] [2] Primary source; aglycone of major saponins (Shatavarins I-IV) [1] [2] [3]
A. curillus Leaves [1] Identified as a constituent

The following diagram illustrates the central role of this compound as a foundational chemical structure (aglycone) for various bioactive compounds in these plants, particularly in A. racemosus.

G This compound This compound Shatavarin I Shatavarin I This compound->Shatavarin I  Glycosylation Shatavarin II Shatavarin II This compound->Shatavarin II  Glycosylation Shatavarin III Shatavarin III This compound->Shatavarin III  Glycosylation Shatavarin IV Shatavarin IV This compound->Shatavarin IV  Glycosylation Women's Health Women's Health Shatavarin IV->Women's Health Adaptogenic Effects Adaptogenic Effects Shatavarin IV->Adaptogenic Effects

Experimental Insights and Protocols

While a full comparative content table isn't available, the research provides insights into the analytical methods used to identify and study this compound and its related compounds.

  • Key Saponins in *A. racemosus: The most well-documented source is *Asparagus racemosus (Shatavari). In this species, this compound is not typically found in its free form but as the aglycone core of a series of steroidal saponins known as Shatavarins I-IV [1] [3]. Shatavarin IV is particularly notable for its documented benefits for female reproductive health and adaptogenic (stress-busting) properties [2].

  • Analytical Techniques: The identification of these compounds relies on sophisticated analytical technologies. Recent studies use methods like:

    • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-DAD-MS/MS): This is a powerful technique for separating, identifying, and quantifying chemical components in a complex plant extract [4].
    • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This provides high-resolution and accurate mass measurements, which is crucial for determining the precise molecular structure of saponins and other metabolites [5].

How to Approach Further Research

To build a quantitative comparison guide, you may need to delve deeper into specialized literature. Here are some suggestions:

  • Consult Specialized Databases: Search in analytical chemistry or pharmacognosy journals for studies that specifically quantify saponin content using High-Performance Liquid Chromatography (HPLC).
  • Broaden Your Search: Look for research on the "phytochemical composition" or "steroidal saponin profile" of specific Asparagus species of interest to you.
  • Explore Genomic Clues: Note that recent genomic studies, such as one comparing mitogenomes of A. taliensis, A. setaceus, and A. officinalis, highlight differences in the genes and pathways responsible for producing steroidal saponins [6]. This suggests that significant variation in this compound content between species is likely, even if it has not been fully quantified yet.

References

sarsasapogenin validation NF-κB MAPK pathway inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings for Sarsasapogenin

The table below summarizes the core experimental evidence supporting this compound's role in inhibiting the NF-κB and MAPK pathways.

Experimental Model Key Findings on Pathway Inhibition Downstream Effects & Functional Validation
In Vivo (Rat SCI model) [1] Reduced levels of phosphorylated p38, JNK, and NF-κB p65 proteins in spinal cord tissue. Improved functional recovery after spinal cord injury (SCI); modulation of the immune microenvironment.
In Vitro (Cell-based) [1] Inhibition of LPS-induced phosphorylation of p38, JNK, and NF-κB p65. Confirmed the pathway inhibition is a direct effect on immune cells.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

In Vivo Validation in a Spinal Cord Injury Model

This experiment established the therapeutic effect of this compound and linked it to pathway modulation in a whole-organism context [1].

  • Animal Model: Female Wistar rats with a contusive spinal cord injury (SCI) induced at the T10 vertebra using an impactor.
  • Treatment Protocol: Rats were administered this compound (5, 10, and 20 mg/kg) via intragastric administration once per day until sacrifice. The Sham and PBS-treated groups served as controls.
  • Functional Assessment: Locomotor recovery was assessed weekly for 8 weeks using the Basso, Beattie, and Bresnahan (BBB) locomotor score and the CatWalk automated gait analysis system.
  • Tissue Analysis: Spinal cord tissues were analyzed post-sacrifice. The expression levels of total and phosphorylated proteins (p-p38, p-JNK, and NF-κB p65) were detected by western blot to quantify pathway inhibition.
In Vitro Mechanism Confirmation

This cell-based experiment isolated the direct molecular effect of this compound on the NF-κB and MAPK pathways [1].

  • Cell Culture: Immune cells (likely macrophages or microglia) were stimulated with Lipopolysaccharide (LPS), a potent activator of inflammation.
  • Treatment Protocol: Cells were pre-treated or co-treated with this compound.
  • Pathway Analysis: The inhibition of the NF-κB and MAPK pathways was confirmed by measuring the reduced levels of phosphorylated p38, JNK, and NF-κB p65 proteins via western blot.

Signaling Pathway & Experimental Workflow

The diagram below synthesizes information from the search results to illustrate the proposed mechanism of this compound and the flow of experimental validation.

cluster_experimental Experimental Validation Workflow cluster_mechanism Proposed Mechanism of this compound InVivo In Vivo Model (Spinal Cord Injury) Analysis Analysis: Western Blot for p-p38, p-JNK, p-p65 InVivo->Analysis InVitro In Vitro Model (LPS-stimulated Cells) InVitro->Analysis Result Result: Confirmed Pathway Inhibition & Functional Recovery Analysis->Result SA This compound (SA) SA->InVivo SA->InVitro MAPK Inhibits MAPK Pathway (p38, JNK) SA->MAPK NFkB Inhibits NF-κB Pathway SA->NFkB Outcome Reduced Inflammation Modulated Immune Microenvironment MAPK->Outcome NFkB->Outcome Outcome->Result

Summary and Research Context

The evidence solidly supports This compound as a validated inhibitor of both the MAPK (specifically p38 and JNK) and NF-κB signaling pathways, with data from both animal and cell culture models [1].

However, to fully address your request for a "comparison guide," it is important to note that the searched literature does not contain standardized quantitative data (such as IC₅₀ values) that would allow for a direct, objective performance comparison with other known inhibitors of these pathways. For example, while other natural compounds like apigenin show high binding affinity to p38 MAPK in molecular docking studies [2] [3], this is computational data and has not been directly compared to this compound in biological assays.

References

Detailed Pharmacological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following tables provide a deeper look into the specific effects and experimental evidence for each compound.

Anti-inflammatory & Immunomodulatory Activities

This is a primary area of research for both compounds, with evidence from models of colitis and spinal cord injury.

Compound Model/Experiment Key Findings / Mechanisms Experimental Evidence
Sarsasapogenin TNBS-induced colitis in mice [1] Reduces colon shortening, MPO activity, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); increases IL-10 [1] In vivo mouse model; histological assessment; cytokine measurement; flow cytometry for T-cell populations [1]
Spinal Cord Injury (SCI) in rats [2] Improves functional recovery; modulates immune microenvironment; inhibits MAPK/NF-κB pathway [2] In vivo rat SCI model (impact injury); BBB locomotor scoring; CatWalk gait analysis; western blot [2]
LPS-stimulated macrophages [1] Inhibits LPS binding to TLR4; suppresses NF-κB & MAPK activation (IRAK1, TAK1, IκBα phosphorylation); inhibits M1 macrophage polarization [1] In vitro cell-based assays; western blot; inhibitor studies [1]
Timosaponin AIII TNBS-induced colitis in mice [1] Reduces colon shortening, MPO activity, pro-inflammatory cytokines (IL-1β, TNF-α, IL-6); increases IL-10 [1] In vivo mouse model; histological assessment; cytokine measurement; flow cytometry for T-cell populations [1]
LPS-stimulated macrophages [1] Inhibits LPS binding to TLR4; suppresses NF-κB & MAPK activation; inhibits M1 macrophage polarization [1] In vitro cell-based assays; western blot [1]

The anti-inflammatory mechanism of both compounds centrally involves the suppression of the TLR4-NF-κB/MAPK signaling pathways, as illustrated below.

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Binding IRAK1 IRAK1 Activation TLR4->IRAK1 TAK1 TAK1 Activation IRAK1->TAK1 NFkB_Inactive NF-κB (Inactive) TAK1->NFkB_Inactive Phosphorylation of IκBα MAPK MAPK Pathway (p38, JNK) TAK1->MAPK NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Nuclear Translocation Inflammation Pro-inflammatory Cytokine Release (IL-1β, TNF-α, IL-6) NFkB_Active->Inflammation MAPK->Inflammation Inhibition Inhibition by This compound & Timosaponin AIII Inhibition->TLR4 Inhibits Inhibition->IRAK1 Inhibits Inhibition->TAK1 Inhibits

Figure 1: Anti-inflammatory Mechanism of this compound and Timosaponin AIII. Both compounds inhibit the TLR4 signaling cascade, reducing the production of pro-inflammatory cytokines [1] [2].

Anti-Cancer Activities of Timosaponin AIII

Timo AIII has been more extensively studied for anti-cancer effects, demonstrating activity against a wide range of cancer cell lines.

Compound Cancer Type / Cell Line Key Findings / Mechanisms Experimental Evidence
Timosaponin AIII Breast Cancer (MDA-MB-231, MCF-7) [3] Induces G2/M cell cycle arrest and apoptosis; triggers DNA damage response; activates ATM/Chk2 & p38 MAPK pathways [3] In vitro: MTT/CCK-8 assay; flow cytometry (cell cycle, apoptosis); western blot; immunofluorescence (γ-H2AX). In vivo: mouse xenograft models [3]
Hepatocellular Carcinoma (HepG2, Hep3B) [4] Induces cytotoxicity and cell death [4] In vitro: MTT/CCK-8 assay [4]
Various Others (Cervical, Colon, Lung, Leukemia, etc.) [4] Demonstrates broad cytotoxicity; induces apoptosis and autophagy [4] In vitro: Various cytotoxicity assays (IC₅₀ range: ~2-20 µM) [4]

The following diagram summarizes the key anti-cancer mechanisms of Timosaponin AIII, particularly in breast cancer cells.

G TAIII Timosaponin AIII DNADamage DNA Damage Trigger TAIII->DNADamage ATM ATM Activation DNADamage->ATM p38 p38 MAPK Activation DNADamage->p38 Chk2 Chk2 Activation ATM->Chk2 Cdc25C Inhibition of Cdc25C Chk2->Cdc25C Phosphorylation (Inhibits) p38->Cdc25C Phosphorylation (Inhibits) Apoptosis Apoptosis p38->Apoptosis Cdc2_CyclinB1 Inactivation of Cdc2/CyclinB1 Complex Cdc25C->Cdc2_CyclinB1 Failed Activation G2Arrest G2/M Phase Cell Cycle Arrest Cdc2_CyclinB1->G2Arrest G2Arrest->Apoptosis

Figure 2: Anti-cancer Mechanism of Timosaponin AIII. Timo AIII induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells [3].

Pharmacokinetics and Toxicity Considerations

For drug development professionals, understanding the pharmacokinetic and toxicological profile is crucial.

  • This compound: A sensitive IC-ELISA (indirect competitive enzyme-linked immunosorbent assay) method has been developed for its detection in rat plasma, which is useful for pharmacokinetic studies [5]. One review notes that comprehensive preclinical studies, clinical trials, and evaluation of adverse effects are needed for its future development [6].

  • Timosaponin AIII: Its development is challenged by low bioavailability and hydrophobicity [4]. Furthermore, hepatotoxicity is a primary concern noted in the literature, and its pharmacokinetics and toxicity require further in-depth study in diverse animal models [4] [7].

Conclusion for Researchers

  • This compound shows promise as a potent anti-inflammatory and neuroprotective agent, with evidence of being a key active metabolite.
  • Timosaponin AIII stands out for its broad and potent anti-cancer activity, though its potential hepatotoxicity and pharmacokinetic challenges need to be addressed.

Both compounds serve as valuable starting points for further medicinal chemistry optimization, such as structural derivatization or advanced drug delivery system design, to improve their drug-like properties [6] [4].

References

sarsasapogenin structural derivatives comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of a Sarsasapogenin Derivative

The following table summarizes the experimental data for one synthesized this compound derivative, AA13, and the parent compound's key pharmacological activities.

Compound Name Core Structure & Modification Major Pharmacological Targets / Activities Experimental Efficacy (In Vitro/In Vivo) Key Findings
This compound (Parent) [1] [2] Natural steroidal sapogenin Anti-inflammatory, neuroprotective, antidiabetic, anticancer [1] [3] [2] Multiple animal models (e.g., SCI rat model) [3] Improved functional recovery from spinal cord injury; shown to regulate immune microenvironment via MAPK/NF-κB pathway [3].
AA13 [4] This compound carbamate derivative with isobutylamine side chain Synthetic derivative; full pharmacological profile not yet fully characterized [4] Purity: 98% (Synthetic); In vivo data not available in source [4] Successfully synthesized and characterized via 1H NMR and mass spectrometry; serves as an example of structural modification [4].
Ferulic Acid Derivative 7 [5] (From a different natural product class, shown for comparison) AChE and BChE inhibition; Aβ aggregation inhibition [5] IC50 (hAChE) = 0.0192 µM; IC50 (hBChE) = 0.66 µM; 49.2% Aβ aggregation inhibition at 20 µM [5] An example of a multi-target natural product derivative for Alzheimer's Disease, showcasing the level of detail available for other compound classes [5].

Experimental Protocol for a Key Mechanism

The reparative effect of this compound itself has been investigated through integrated network pharmacology and experimental validation, particularly in the context of Spinal Cord Injury (SCI). The workflow below outlines the key steps in this process [3].

G Start Investigate SA for Spinal Cord Injury (SCI) NP Network Pharmacology Analysis Start->NP Exp Experimental Verification Start->Exp Sub_NP Target Prediction & Screening NP->Sub_NP Sub_Exp In Vivo: SCI Rat Model Exp->Sub_Exp In_Vitro In Vitro: Cell Culture Exp->In_Vitro GO_KEGG GO & KEGG Pathway Analysis Sub_NP->GO_KEGG Docking Molecular Docking GO_KEGG->Docking Findings Key Finding: SA repairs SCI by modulating the immune microenvironment via MAPK/NF-κB pathway Beh Behavioral Tests (BBB, CatWalk) Sub_Exp->Beh WB Western Blot Analysis In_Vitro->WB

Title: Workflow for this compound (SA) Mechanism Study [3]

Detailed Methodology [3]:

  • Network Pharmacology: Target genes for SA and SCI were collected from SwissTargetPrediction, GeneCards, and other databases. Common targets were analyzed for protein-protein interactions (PPI), and hub genes were identified. Pathway enrichment was performed using GO and KEGG databases. Molecular docking predicted the binding affinity between SA and hub proteins like TNF, RELA, JUN, MAPK14, and MAPK8.
  • In Vivo Verification: A Spinal Cord Injury (SCI) rat model was created using an impactor device. Rats were treated with SA (5, 10, and 20 mg/kg) via intragastric administration. Locomotor recovery was assessed weekly for 8 weeks using the Basso, Beattie, and Bresnahan (BBB) locomotor scale and the CatWalk automated gait analysis system.
  • In Vitro Verification: Cell cultures (e.g., BV2 microglia) were stimulated with Lipopolysaccharide (LPS) to induce inflammation, with or without SA pre-treatment. The expression of key proteins in the MAPK and NF-κB pathways, along with pro-inflammatory markers, was analyzed using Western Blot.

Synthesis Protocol for Derivative AA13

The derivative AA13 was synthesized from this compound in a two-step protocol [4]:

  • Step 1 (Formation of Intermediate): A mixture of this compound (4 mmol) and pyridine (0.5 mL) in dichloromethane (DCM) was reacted with 4-nitrophenyl chloroformate (6 mmol) at 0°C under an argon atmosphere. The mixture was then stirred at room temperature for 4 hours. The reaction was quenched with water, and the product was extracted with DCM, dried over sodium sulfate, and concentrated. The intermediate was purified by column chromatography.
  • Step 2 (Aminolysis): The intermediate (0.1 mmol) and triethylamine (0.05 mL) were mixed in DCM at 0°C under argon. Isobutylamine (0.15 mmol) was slowly added, and the mixture was stirred at room temperature for 3 hours. The reaction was quenched with water, and the final product (AA13) was extracted with DCM, dried, concentrated, and purified by column chromatography to obtain a white solid with 98% purity [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

416.32904526 Da

Monoisotopic Mass

416.32904526 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

200 - 201.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CFS802C28F

Other CAS

126-19-2

Wikipedia

Sarsasapogenin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Harvey A. Natural Products in Drug Discovery and Development. 27-28 June 2005, London, UK. IDrugs. 2005 Sep;8(9):719-21. PubMed PMID: 16118691.

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